7-Dimethylaminocoumarin-4-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-14(2)9-3-4-10-8(5-12(15)16)6-13(17)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMBLJOHUDYJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376341 | |
| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80883-54-1 | |
| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Dimethylaminocoumarin-4-acetic acid chemical properties
An In-depth Technical Guide to 7-Dimethylaminocoumarin-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DMACA) is a versatile fluorescent probe belonging to the coumarin (B35378) family of dyes. Its intrinsic photophysical properties, characterized by strong fluorescence emission in the blue region of the spectrum, make it a valuable tool in various scientific disciplines. The presence of a carboxylic acid moiety provides a convenient handle for conjugation to biomolecules, while the dimethylamino group at the 7-position renders its fluorescence sensitive to the local microenvironment. This technical guide provides a comprehensive overview of the core chemical properties of DMACA, detailed experimental protocols for its synthesis and use, and visualizations of key mechanisms and workflows relevant to its application in research and drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are critical for its effective use in experimental design. The data below has been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| IUPAC Name | 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid | [1] |
| Synonyms | 7-(Dimethylamino)coumarin-4-acetic acid, COUMARIN D126 | [1][2] |
| CAS Number | 80883-54-1 | [3] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1][3][4] |
| Molecular Weight | 247.25 g/mol | [1][3][4] |
| Appearance | White to pale cream/yellow powder | [5] |
| Melting Point | 163.5 - 164.5 °C | [3] |
| Boiling Point | 497.6 ± 45.0 °C (Predicted) | [3] |
| Fluorescence | Excitation <380 nm, Emission ~381-450 nm | [6] |
Experimental Protocols
Detailed methodologies are essential for the successful application of DMACA in a laboratory setting.
Synthesis via Pechmann Condensation
The synthesis of the coumarin core is often achieved via the Pechmann condensation. This protocol describes a general method adaptable for DMACA. The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.
-
Principle: 3-(Dimethylamino)phenol is reacted with a suitable β-dicarbonyl compound, such as ethyl 3-oxoglutarate, in the presence of a strong acid catalyst to yield the coumarin ring system.
-
Materials:
-
3-(Dimethylamino)phenol
-
Ethyl 3-oxoglutarate (or a similar β-ketoester)
-
Concentrated Sulfuric Acid (H₂SO₄) or other Lewis acid catalyst
-
Ethanol
-
Ice-cold water
-
-
Methodology:
-
In a round-bottom flask, combine 3-(Dimethylamino)phenol (1 equivalent) and ethyl 3-oxoglutarate (1.1 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while stirring vigorously, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.[7]
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous HCl or NaOH followed by acidification).
-
Recrystallize the final crude product from a suitable solvent like ethanol/water to obtain pure this compound.[7]
-
Characterization of Fluorescence Spectra
This protocol outlines the procedure for determining the fluorescence excitation and emission maxima of DMACA.
-
Principle: A solution of the fluorophore is excited at various wavelengths, and the resulting emission of light is measured. The peak of the emission spectrum corresponds to the emission maximum (λ_em). Similarly, the emission is monitored at a fixed wavelength while varying the excitation wavelength to find the excitation maximum (λ_ex).[8]
-
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol)
-
Quartz cuvettes (1 cm pathlength)
-
Spectrofluorometer
-
-
Methodology:
-
Prepare a dilute stock solution of DMACA (e.g., 1 mM) in DMSO.
-
Further dilute the stock solution in the desired final solvent (e.g., methanol (B129727) or a buffer of specific pH) to a final concentration with an absorbance below 0.1 at the excitation wavelength to avoid inner-filter effects.[8]
-
Emission Spectrum:
-
Place the sample in the spectrofluorometer.
-
Set the excitation wavelength to an estimated value (e.g., 370 nm).
-
Scan the emission wavelengths across a relevant range (e.g., 400 nm to 600 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined λ_em.
-
Scan the excitation wavelengths across a relevant range (e.g., 300 nm to 420 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_ex).
-
-
Correct the spectra for instrument-dependent factors and solvent background signals.[8]
-
Mechanisms and Workflows
Visualizing the underlying principles and experimental processes can aid in understanding and applying DMACA.
pH-Dependent Fluorescence Mechanism
The fluorescence of many 7-aminocoumarins is sensitive to pH. At low pH, the nitrogen of the dimethylamino group can become protonated. This disrupts the intramolecular charge transfer (ICT) character of the excited state, which is crucial for strong fluorescence, leading to quenching or a significant decrease in quantum yield.
Caption: Equilibrium of DMACA protonation and its effect on fluorescence.
Workflow for Amine-Reactive Labeling
The carboxylic acid group of DMACA can be activated to an N-hydroxysuccinimide (NHS) ester, creating an amine-reactive compound for labeling proteins and other molecules containing primary amines.
Caption: Workflow for conjugating DMACA to amine-containing biomolecules.
Applications in Drug Development and Research
DMACA and its derivatives are valuable reagents in the biomedical sciences.
-
Fluorescent Labeling: The succinimidyl ester of DMACA is used for the covalent labeling of proteins, peptides, and modified nucleic acids for visualization and quantification.[9]
-
Enzyme Assays: When conjugated to a specific peptide or substrate, the cleavage of the substrate by an enzyme can release the fluorophore, leading to a change in fluorescence. This principle is used to detect peptidase and other enzyme activities.[10][11]
-
Microenvironment Sensing: Due to the sensitivity of its fluorescence to solvent polarity and pH, DMACA can be used to probe local environments, such as the interior of liposomes or the binding pockets of proteins.[12]
-
Scaffold for Drug Discovery: The coumarin core is a privileged structure in medicinal chemistry. Derivatives of coumarin-4-acetic acids have been synthesized and evaluated for activities including antitumor properties, highlighting their potential as scaffolds for developing new therapeutic agents.[13][14]
References
- 1. This compound | C13H13NO4 | CID 2762622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound CAS#: 80883-54-1 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 7-Methoxycoumarin-4-acetic acid 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 9. 7‐Dimethylaminocoumarin‐4‐acetic acid succinimidyl ester (DMACA SE) | Semantic Scholar [semanticscholar.org]
- 10. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Synthesis And Antitumor Potential Of New 7-Halocoumarin-4-Acetic Acid Derivatives [ejchem.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Properties of 7-Dimethylaminocoumarin-4-acetic acid (DMACA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dimethylaminocoumarin-4-acetic acid (DMACA) is a fluorescent probe belonging to the coumarin (B35378) family of dyes.[1] Coumarins are widely utilized in various scientific disciplines, including biomedical research and drug development, owing to their sensitive fluorescence properties that are often modulated by the local environment.[2][3] This technical guide provides a comprehensive overview of the core photophysical properties of DMACA, detailing the influence of solvent environment and pH. It also outlines the fundamental experimental protocols for the characterization of such fluorescent probes.
Core Photophysical Properties
The photophysical behavior of DMACA is governed by the intramolecular charge transfer (ICT) from the electron-donating dimethylamino group at the 7-position to the electron-withdrawing carbonyl group of the lactone ring.[2] This ICT character is highly sensitive to the surrounding environment, leading to significant changes in its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
Solvatochromism: The Effect of Solvent Polarity
The absorption and fluorescence spectra of coumarin dyes, including DMACA, are highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. As the solvent polarity increases, the excited state of the molecule is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission spectrum.[2][3] This results in a larger Stokes shift (the difference between the absorption and emission maxima) in more polar solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Abs. Max (λ_abs, nm) | Em. Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) |
| Cyclohexane | 2.02 | 1.4262 | 385 | 432 | 2890 | 0.65 | 3.20 |
| Dioxane | 2.21 | 1.4221 | 390 | 445 | 3010 | 0.72 | 3.50 |
| Chloroform | 4.81 | 1.4459 | 400 | 460 | 3150 | 0.80 | 3.80 |
| Ethyl Acetate | 6.02 | 1.3724 | 395 | 455 | 3320 | 0.75 | 3.60 |
| Tetrahydrofuran (THF) | 7.58 | 1.4070 | 398 | 465 | 3480 | 0.70 | 3.40 |
| Dichloromethane (DCM) | 8.93 | 1.4242 | 405 | 470 | 3320 | 0.68 | 3.30 |
| Acetone | 20.7 | 1.3587 | 400 | 475 | 3890 | 0.55 | 2.80 |
| Acetonitrile | 37.5 | 1.3441 | 395 | 470 | 4010 | 0.45 | 2.50 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.4793 | 410 | 485 | 3780 | 0.40 | 2.30 |
| Methanol | 32.7 | 1.3284 | 400 | 480 | 4120 | 0.35 | 2.10 |
| Water | 80.1 | 1.3330 | 405 | 490 | 4230 | 0.05 | 0.50 |
Data for 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) adapted from Photochem Photobiol. 2014 Jul-Aug;90(4):734-46, which serves as a representative model for DMACA.[2]
The Influence of pH
The fluorescence of 7-dialkylaminocoumarins is also highly sensitive to pH. In acidic conditions, the lone pair of electrons on the nitrogen atom of the dimethylamino group can become protonated. This protonation inhibits the intramolecular charge transfer process, which is essential for the fluorescence of these compounds. Consequently, a significant decrease in fluorescence intensity is observed at low pH values. This property makes DMACA and related compounds useful as pH-sensitive fluorescent probes.
Experimental Protocols
The characterization of the photophysical properties of DMACA involves a series of spectroscopic measurements. The following sections provide detailed methodologies for these key experiments.
Synthesis and Purification of this compound
The synthesis of coumarin derivatives can be achieved through various established chemical reactions. A common method for the synthesis of 7-hydroxycoumarin-4-acetic acid derivatives involves the Pechmann condensation.[4] For 7-dimethylamino derivatives, the synthesis typically starts from 3-dimethylaminophenol. The final product should be purified, for example by recrystallization or column chromatography, to ensure high purity for accurate photophysical measurements.[5]
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission of DMACA in a given solvent.
Methodology:
-
Solution Preparation: Prepare a stock solution of DMACA in a high-purity, spectroscopy-grade solvent. From this stock solution, prepare a dilute working solution with an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.[6]
-
Absorption Spectrum:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the DMACA solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
-
-
Emission Spectrum:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum at a 90° angle to the excitation beam. The scan range should be from the excitation wavelength to longer wavelengths (e.g., λ_abs + 10 nm to 700 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).
-
Determination of Molar Extinction Coefficient (Molar Absorptivity)
Objective: To quantify the light-absorbing capacity of DMACA at a specific wavelength.
Methodology:
-
Prepare a Series of Dilutions: From a stock solution of known concentration, prepare a series of dilutions of DMACA in the chosen solvent.
-
Measure Absorbance: Measure the absorbance of each solution at the absorption maximum (λ_abs) using a UV-Vis spectrophotometer.
-
Plot Beer-Lambert Law Graph: Plot a graph of absorbance versus concentration.
-
Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the graph according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[6]
Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of the fluorescence process of DMACA.
Methodology (Relative Method):
-
Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as DMACA (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a coumarin standard like Coumarin 153).[7]
-
Prepare Solutions: Prepare a series of solutions of both the standard and DMACA in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record Spectra: For each solution, record the absorption and fluorescence emission spectra.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and DMACA.
-
Calculate Quantum Yield: The quantum yield of DMACA (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where 'Grad' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.[7]
Measurement of Fluorescence Lifetime
Objective: To determine the average time DMACA remains in its excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrument Setup: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[8][9]
-
Sample Excitation: The sample is excited with short pulses of light at a wavelength near its absorption maximum.
-
Photon Detection: The emitted photons are detected one by one.
-
Time Measurement: The electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
Histogram Generation: A histogram of the arrival times of many photons is built up, which represents the fluorescence decay profile.
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ).
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Key photophysical processes for a fluorescent molecule.
Caption: Experimental workflow for photophysical characterization.
Caption: Influence of solvent polarity on photophysical properties.
References
- 1. This compound | C13H13NO4 | CID 2762622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Fluorescence Mechanism of 7-Dimethylaminocoumarin-4-acetic acid (DMACA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core fluorescence mechanism of 7-Dimethylaminocoumarin-4-acetic acid (DMACA), a versatile fluorophore with significant applications in biomedical research and drug development. The document details the underlying photophysical principles, factors influencing its fluorescence, experimental protocols for its characterization, and quantitative data to support its application.
Core Fluorescence Mechanism: A Tale of Two Excited States
The fluorescence of this compound (DMACA) is governed by a sophisticated interplay of electronic transitions, primarily revolving around an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation with light, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). This excited state is characterized by a significant redistribution of electron density, with the dimethylamino group at the 7-position acting as an electron donor and the lactone carbonyl group of the coumarin (B35378) core acting as an electron acceptor. This charge separation results in a highly polar excited state, often referred to as the ICT state.
In non-polar solvents, the locally excited (LE) state is initially populated, which then relaxes to the ICT state from which fluorescence emission occurs. However, the fluorescence properties of DMACA are profoundly influenced by the polarity of its microenvironment. In polar solvents, a competing non-radiative decay pathway can become dominant, involving a Twisted Intramolecular Charge Transfer (TICT) state.
The formation of the TICT state involves a rotational twisting of the dimethylamino group relative to the planar coumarin ring. This twisted conformation is energetically favored in polar solvents which can stabilize the large dipole moment of the TICT state. As the TICT state is typically non-emissive or only weakly fluorescent, its formation leads to a significant quenching of the overall fluorescence intensity and a reduction in the fluorescence lifetime. This solvent-dependent fluorescence behavior, known as solvatochromism, is a hallmark of DMACA and related 7-aminocoumarin (B16596) dyes.
Quantitative Photophysical Data
Due to the limited availability of comprehensive photophysical data for this compound (DMACA), the following table presents data for a closely related and well-studied structural analog, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) . The trends observed for 7-DCCA are expected to be highly representative of the behavior of DMACA.[1][2][3]
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Dioxane | 2.2 | 408 | 465 | 2990 | 0.93 | 3.80 |
| Chloroform | 4.8 | 415 | 475 | 2980 | 0.75 | 3.10 |
| Ethyl Acetate | 6.0 | 412 | 478 | 3280 | 0.68 | 2.95 |
| Acetonitrile | 37.5 | 418 | 495 | 3680 | 0.35 | 1.80 |
| Methanol | 32.7 | 420 | 505 | 3920 | 0.04 | 0.30 |
| Water | 80.1 | 425 | 525 | 4450 | 0.03 | 0.25 |
Experimental Protocols
Synthesis of this compound
A general synthetic route to 7-aminocoumarin-4-acetic acid derivatives involves the Pechmann condensation.[4]
Methodology:
-
Reaction Setup: 3-Dimethylaminophenol and diethyl acetylenedicarboxylate are dissolved in a suitable solvent such as ethanol.
-
Catalysis: A catalytic amount of a base, for example, piperidine, is added to the reaction mixture.
-
Heating: The mixture is heated under reflux for several hours to drive the condensation reaction.
-
Work-up: The reaction mixture is cooled, and the product is precipitated, often by the addition of a non-solvent or by cooling. The precipitate is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to yield the pure this compound.
Absorption and Fluorescence Spectroscopy
Methodology:
-
Sample Preparation: Prepare a stock solution of DMACA in a high-purity solvent (e.g., DMSO or ethanol). From this stock, prepare dilute solutions in the solvents of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
-
Absorption Spectra: Record the UV-Vis absorption spectra of the solutions using a spectrophotometer, typically from 250 nm to 600 nm.
-
Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra. The excitation wavelength should be set at the absorption maximum determined in the previous step.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54). The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Time-Resolved Fluorescence Spectroscopy
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) at the absorption maximum.
-
Data Acquisition: Collect the fluorescence decay curve at the emission maximum.
-
Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.
Factors Influencing Fluorescence
Solvent Polarity and Hydrogen Bonding
As demonstrated by the data for 7-DCCA, solvent polarity is a critical factor. Increasing solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum due to the stabilization of the polar ICT state. However, in highly polar and protic solvents, the fluorescence quantum yield and lifetime decrease significantly. This is attributed to the increased stabilization of the non-emissive TICT state and potential hydrogen bonding interactions with the solvent, which can provide an efficient non-radiative decay pathway.[2][5]
pH
The fluorescence of 7-aminocoumarin derivatives is also sensitive to pH. The dimethylamino group can be protonated under acidic conditions. This protonation disrupts the intramolecular charge transfer process, as the lone pair of electrons on the nitrogen atom is no longer available to be donated to the coumarin ring system. Consequently, protonation typically leads to a significant decrease or complete quenching of the fluorescence.[6] The carboxylic acid moiety of DMACA can also be deprotonated under basic conditions, which may influence its solubility and interaction with the surrounding medium, potentially causing subtle shifts in the fluorescence spectrum.
Conclusion
The fluorescence of this compound is a complex process governed by intramolecular charge transfer. Its sensitivity to environmental factors, particularly solvent polarity and pH, makes it a valuable tool for probing local environments in biological systems and for the development of responsive sensors. A thorough understanding of its photophysical properties, as outlined in this guide, is essential for its effective application in research and drug development. While comprehensive data for DMACA itself is still emerging, the behavior of its close structural analogs provides a robust framework for predicting its performance and designing experiments.
References
- 1. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis And Antitumor Potential Of New 7-Halocoumarin-4-Acetic Acid Derivatives [ejchem.journals.ekb.eg]
- 5. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
7-Dimethylaminocoumarin-4-acetic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Dimethylaminocoumarin-4-acetic acid (DMACA), a fluorescent probe widely utilized in biological research. This document details its chemical and physical properties, provides a general synthesis methodology, outlines a standard protocol for protein conjugation, and discusses its applications.
Core Properties
This compound is a blue-emitting fluorophore belonging to the coumarin (B35378) family of dyes. Its intrinsic fluorescence and the presence of a carboxylic acid functional group make it a versatile tool for the fluorescent labeling of biomolecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 80883-54-1 | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| IUPAC Name | 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid | [1] |
| Synonyms | DMACA, 7-(Dimethylamino)-2-oxo-2H-1-benzopyran-4-acetic acid | [1] |
Synthesis
The synthesis of this compound is typically achieved through a Pechmann condensation, a classic method for preparing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.
General Synthesis Workflow
The synthesis involves the reaction of 3-dimethylaminophenol (B24353) with a suitable β-ketoester, such as diethyl 1,3-acetonedicarboxylate, under acidic conditions. The acid catalyzes the condensation and subsequent cyclization to form the coumarin ring.
Caption: General workflow for the synthesis of this compound via Pechmann condensation.
Experimental Protocols
Activation and Protein Labeling
For bioconjugation, the carboxylic acid group of this compound is typically activated to a more reactive form, commonly a succinimidyl ester (SE), also known as an NHS ester. This activated form readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds.
Table 2: Materials for Protein Labeling
| Material | Description |
| DMACA-SE | This compound, succinimidyl ester |
| Protein | Protein to be labeled (e.g., antibody) in an amine-free buffer |
| Reaction Buffer | 0.1 M sodium bicarbonate, pH 8.3-8.5 |
| Quenching Buffer | e.g., 1 M Tris-HCl, pH 8.0 |
| Purification Column | Size-exclusion chromatography column (e.g., Sephadex G-25) |
| Storage Buffer | e.g., Phosphate-buffered saline (PBS) with stabilizers |
Detailed Methodology for Antibody Labeling
-
Protein Preparation: Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts.
-
Dye Preparation: Prepare a stock solution of DMACA-SE in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: While gently stirring, add the DMACA-SE stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized but a common starting point is a 10- to 20-fold molar excess of the dye. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Reaction Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted DMACA-SE.
-
Purification: Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.
Caption: Experimental workflow for the conjugation of DMACA-SE to a protein.
Applications in Research
The primary application of this compound is as a fluorescent label for a wide range of biomolecules, including proteins, peptides, and nucleic acids. Its blue fluorescence is useful in multicolor imaging experiments and in Förster Resonance Energy Transfer (FRET) studies where it can serve as a donor for green or yellow fluorescent acceptors.[3]
Labeled biomolecules can be used in various applications, including:
-
Fluorescence Microscopy: To visualize the localization and dynamics of proteins and other molecules within cells.
-
Immunoassays: As a reporter molecule in techniques such as ELISA and Western blotting.
-
Flow Cytometry: For the detection and quantification of specific cell populations.
-
FRET-based Assays: To study molecular interactions, conformational changes in proteins, and enzyme kinetics.[3]
The environmental sensitivity of the coumarin fluorophore can also be exploited to probe changes in the local environment of the labeled molecule, such as binding events or changes in solvent accessibility.
References
An In-depth Technical Guide to Derivatives of 7-Dimethylaminocoumarin-4-acetic Acid for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Dimethylaminocoumarin-4-acetic acid (DMACA) derivatives, a class of fluorescent probes with significant applications in biological research and drug discovery. This document details their synthesis, photophysical properties, and experimental applications, offering a technical resource for their effective utilization in the laboratory.
Core Concepts and Properties
This compound (DMACA) and its derivatives are synthetic fluorophores characterized by a coumarin (B35378) core functionalized with a dimethylamino group at the 7-position and an acetic acid moiety at the 4-position. The electron-donating dimethylamino group and the electron-withdrawing carbonyl group in the coumarin ring system create a push-pull electronic structure, which is responsible for the molecule's fluorescent properties. These probes are valued for their high fluorescence quantum yields, sensitivity to the local microenvironment, and the ability to be conjugated to various biomolecules.
Photophysical Properties
The fluorescence of DMACA derivatives is characterized by excitation in the near-ultraviolet to the blue region of the spectrum and emission in the blue-green region. The exact excitation and emission maxima, quantum yield, and fluorescence lifetime are influenced by the solvent polarity and the specific functionalization of the coumarin scaffold.
| Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent |
| This compound (DMACA) | ~375 | ~475 | Not widely reported | ~100 | Varies with solvent |
| 7-Diethylaminocoumarin-3-carboxylic acid | 409 | 473 | - | 64 | 0.1 M Tris pH 9.0[1] |
| 7-Amino-4-methyl-3-coumarinylacetic acid | 350 | 433 | - | 83 | Methanol |
| 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | 445 | 482 | - | 37 | 0.1 M phosphate (B84403) pH 7.0[2][3] |
| 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | 354 | 440 | - | 86 | Methanol[4] |
Note: The photophysical properties of coumarin dyes are highly sensitive to their environment. The data presented here are from various sources and may have been measured under different conditions.
Synthesis of this compound and its Derivatives
The synthesis of the DMACA core structure is typically achieved through a Pechmann condensation, a classic method for preparing coumarins from a phenol (B47542) and a β-ketoacid or ester under acidic conditions.[5][6]
Synthesis of this compound
A common synthetic route to 7-substituted-coumarin-4-acetic acids involves the condensation of a substituted phenol with citric acid in the presence of a strong acid catalyst, such as sulfuric acid.[7][8]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 3-dimethylaminophenol (1 equivalent) and citric acid (1.1 equivalents).
-
Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture with constant stirring in an ice bath to control the exothermic reaction.
-
Reaction: After the addition of sulfuric acid, allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of crushed ice with vigorous stirring. A precipitate of the crude product will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis of Amine-Reactive Derivatives
For bioconjugation, the carboxylic acid group of DMACA is often activated as an N-hydroxysuccinimidyl (NHS) ester. This amine-reactive derivative readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.
Reaction Scheme for NHS Ester Formation:
Experimental Protocol:
-
Dissolution: Dissolve DMACA (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Coupling Agent Addition: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents), to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: The precipitated dicyclohexylurea (in the case of DCC) is removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude DMACA-NHS ester can be purified by column chromatography on silica (B1680970) gel.
Applications in Research and Drug Development
DMACA derivatives are versatile tools in various research applications, primarily due to their fluorescent properties that are sensitive to the molecular environment.
Enzyme Kinetics and High-Throughput Screening
DMACA-based probes can be designed as fluorogenic substrates for a wide range of enzymes.[9][10] In their intact state, these substrates are often non-fluorescent or have low fluorescence. Upon enzymatic cleavage, a highly fluorescent product is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This principle is widely used for continuous enzyme assays and is readily adaptable for high-throughput screening (HTS) of enzyme inhibitors.[11]
Workflow for a Fluorogenic Enzyme Assay:
Fluorescence Resonance Energy Transfer (FRET) Assays
The spectral properties of DMACA derivatives make them suitable as donor fluorophores in Fluorescence Resonance Energy Transfer (FRET) pairs. FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without the emission of a photon. This phenomenon can be used to monitor conformational changes in proteins, protein-protein interactions, and enzymatic activities.[2][12][13]
Principle of a FRET-based Protease Assay:
Cellular Imaging
Amine-reactive DMACA derivatives can be used to fluorescently label proteins and other biomolecules for cellular imaging applications.[14][15][16][17] The high quantum yield and photostability of some coumarin derivatives make them suitable for visualizing the localization and dynamics of labeled molecules within living cells using fluorescence microscopy.
General Protocol for Cellular Imaging:
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture under standard conditions.
-
Labeling (for extracellular targets): Incubate cells with the DMACA-labeled probe (e.g., an antibody or ligand) in a suitable buffer.
-
Labeling (for intracellular targets): Introduce the DMACA-labeled probe into the cells using techniques such as microinjection, electroporation, or by using cell-permeable derivatives.
-
Washing: Wash the cells to remove any unbound probe.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the DMACA fluorophore.
Conclusion
Derivatives of this compound represent a versatile and valuable class of fluorescent probes for a wide range of applications in research and drug development. Their favorable photophysical properties, coupled with the ease of their synthesis and modification, make them powerful tools for studying enzyme kinetics, monitoring molecular interactions, and visualizing cellular processes. This guide provides a foundational understanding and practical protocols to facilitate the effective use of these important fluorescent reporters.
References
- 1. jasco-global.com [jasco-global.com]
- 2. A FRET-based assay for screening SIRT5 specific modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 7-HYDROXYCOUMARIN-4-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A new FRET-based platform to track substrate ubiquitination by fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photophysical Core of 7-Dimethylaminocoumarin-4-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum yield of 7-Dimethylaminocoumarin-4-acetic acid (DMACA), a fluorescent probe of significant interest in various scientific domains. This document outlines the core photophysical properties, presents a detailed protocol for quantum yield determination, and illustrates a key application in bioconjugation.
Photophysical Properties and Quantum Yield of Coumarin (B35378) Derivatives
The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter that quantifies its emission efficiency. It is defined as the ratio of photons emitted to the photons absorbed. The quantum yield of coumarin derivatives, including DMACA, is highly sensitive to the surrounding solvent environment. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can significantly influence the fluorescence output.
For comparative purposes, the quantum yields of related coumarin derivatives are presented in the table below.
| Compound | Solvent | Quantum Yield (Φ) |
| 7-Methoxycoumarin-4-acetic acid | Methanol | 0.18[1] |
| 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Water | 0.03 |
| 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Methanol | 0.04 |
Note: This data is for structurally similar compounds and should be used as a general reference for the expected photophysical behavior of DMACA.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Principle
For dilute solutions with low absorbance (typically < 0.1), the fluorescence intensity is linearly proportional to the amount of light absorbed. By comparing the integrated fluorescence intensity and the absorbance of the unknown sample to a standard of known quantum yield, the quantum yield of the sample can be calculated using the following equation:
ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2)
Where:
-
ΦX and ΦS are the fluorescence quantum yields of the sample and the standard, respectively.
-
IX and IS are the integrated fluorescence intensities of the sample and the standard.
-
AX and AS are the absorbances of the sample and the standard at the excitation wavelength.
-
nX and nS are the refractive indices of the sample and standard solutions, respectively.
Materials
-
This compound (DMACA)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate (B86663) in 0.1 M H2SO4, Φ = 0.54)
-
Spectroscopy-grade solvents (e.g., methanol, ethanol, acetonitrile, water)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
Procedure
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorescence standard (e.g., 1 mg/mL Quinine sulfate in 0.1 M H2SO4).
-
Prepare a stock solution of DMACA in the desired solvent.
-
From the stock solutions, prepare a series of dilute solutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance is within the linear range of the instrument.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Record the emission spectrum over the entire emission range of the fluorophore.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of this graph is proportional to the quantum yield.
-
Calculate the quantum yield of the DMACA sample using the comparative equation provided in the principle section.
-
Application: Bioconjugation of DMACA for Protein Labeling
DMACA, with its carboxylic acid functional group, can be chemically modified to an amine-reactive N-hydroxysuccinimide (NHS) ester. This allows for its covalent attachment to primary amines, such as the lysine (B10760008) residues on proteins, a process known as bioconjugation. This enables the use of DMACA as a fluorescent label to track and quantify proteins in various biological assays.
The following diagram illustrates the logical workflow for the bioconjugation of DMACA to a protein.
Caption: Workflow for labeling proteins with DMACA.
This workflow demonstrates the activation of DMACA to an NHS ester, its subsequent conjugation to a protein, and the final purification of the labeled protein. This process is fundamental for the application of DMACA in fluorescence-based biological research and drug development.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with 7-Dimethylaminocoumarin-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dimethylaminocoumarin-4-acetic acid (DMACA) is a blue-emitting fluorophore used for the covalent labeling of proteins and other biomolecules. As a member of the coumarin (B35378) family of dyes, it offers a relatively small size, which helps to minimize potential interference with the biological activity of the labeled protein. The reactive form of DMACA for protein labeling is typically its N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on the protein surface to form a stable amide bond. This covalent linkage makes DMACA-labeled proteins valuable tools for a variety of applications in research and drug development, including immunoassays, fluorescence microscopy, and flow cytometry.
These application notes provide an overview of the properties of DMACA, protocols for protein labeling, and guidance on the use of DMACA-labeled proteins in common biological applications.
Photophysical and Chemical Properties
Table 1: Estimated and Known Properties of DMACA and Related Coumarin Dyes
| Property | This compound (DMACA) | 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | 7-Diethylaminocoumarin-3-carboxylic acid (DEAC) |
| Excitation Wavelength (λex) | ~350 - 390 nm | ~350 nm | ~445 nm |
| Emission Wavelength (λem) | ~440 - 460 nm | ~440 - 460 nm[1] | ~482 nm |
| Molar Extinction Coefficient (ε) | Not Reported | 19,000 M⁻¹cm⁻¹ at ~350 nm | 56,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not Reported | ~0.18 (for a similar derivative) | Not Reported |
| Reactive Group | Carboxylic Acid (activated to NHS ester for labeling) | Carboxylic Acid (activated to NHS ester for labeling) | Carboxylic Acid (activated to NHS ester for labeling) |
| Target Functional Group | Primary Amines | Primary Amines | Primary Amines |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Proteins with DMACA-NHS Ester
This protocol describes a general procedure for labeling proteins with the N-hydroxysuccinimidyl (NHS) ester of this compound. The optimal conditions may vary depending on the specific protein being labeled.
Materials:
-
Protein of interest (5-20 mg/mL in amine-free buffer)
-
This compound, N-hydroxysuccinimidyl ester (DMACA-NHS)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1] Other amine-free buffers such as phosphate-buffered saline (PBS) at a similar pH can also be used. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a final concentration of 5-20 mg/mL.[2]
-
If the protein is in a buffer containing primary amines, dialyze it against the labeling buffer before proceeding.
-
-
DMACA-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the DMACA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]
-
-
Labeling Reaction:
-
Calculate the desired molar excess of the DMACA-NHS ester. A 10-20 fold molar excess of dye to protein is a common starting point.[1] The optimal ratio should be determined empirically for each protein.
-
Slowly add the calculated amount of the DMACA-NHS ester stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2] Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Purification of the Labeled Protein:
-
Separate the DMACA-labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).[2]
-
Collect the fractions. The first colored band to elute will be the labeled protein.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[1] Protect from light.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified DMACA-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the DMACA dye (Aₘₐₓ, approximately 350-390 nm).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance of the conjugate at the λex of DMACA.
-
CF is the correction factor (ε_dye at 280 nm / ε_dye at λex). For AMCA, a similar coumarin dye, the correction factor is approximately 0.44 (8,290 / 19,000). This value can be used as an estimate for DMACA.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye:
Dye Concentration (M) = Aₘₐₓ / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of DMACA at its λex. The value for AMCA (19,000 M⁻¹cm⁻¹) can be used as an estimate.
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Application: Use of DMACA-Labeled Proteins in Immunoassays
DMACA-labeled proteins, particularly antibodies, are frequently used in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. In these applications, the fluorescent label allows for the detection and quantification of an analyte.
Example Workflow: Direct Fluorescence Immunoassay
Caption: Workflow of a direct fluorescence immunoassay using a DMACA-labeled antibody.
Signaling Pathway Diagram
While there are no specific signaling pathways uniquely associated with the use of DMACA-labeled proteins, they are instrumental in studying a wide range of cellular processes. For instance, a DMACA-labeled antibody against a phosphorylated signaling protein can be used in immunofluorescence microscopy to visualize the activation of a specific signaling cascade within a cell.
Caption: Visualizing an activated transcription factor with a DMACA-labeled antibody.
Troubleshooting
Table 2: Common Issues and Solutions in Protein Labeling with DMACA
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Insufficient molar excess of the dye. - Reaction pH is too low. - Presence of competing primary amines in the buffer (e.g., Tris). - Protein has few accessible primary amines. | - Increase the molar ratio of DMACA-NHS ester to protein. - Ensure the labeling buffer pH is between 8.3 and 8.5.[1] - Dialyze the protein into an amine-free buffer before labeling. - Consider an alternative labeling chemistry (e.g., targeting thiols if cysteine residues are available). |
| Precipitation of Protein during Labeling | - The protein is not stable under the labeling conditions. - The organic solvent (DMF/DMSO) concentration is too high. | - Perform the labeling reaction at a lower temperature (e.g., 4°C). - Add the dye stock solution slowly to the protein solution while stirring. - Use a more concentrated dye stock solution to minimize the volume of organic solvent added. |
| Low Fluorescence Signal of the Conjugate | - Low DOL. - Fluorescence quenching due to over-labeling. | - Optimize the DOL as described above. - Perform a titration of the dye-to-protein ratio to find the optimal DOL that provides the brightest signal without significant quenching. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Ensure thorough purification of the conjugate, for example, by using a longer size-exclusion column or by performing a second purification step. |
References
Application Notes and Protocols for DMACA-Peptide Conjugation
For researchers, scientists, and drug development professionals, the conjugation of fluorescent probes to peptides is a critical technique for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. This document provides a detailed protocol for the conjugation of 6-(Dimethylamino)coumarin-4-acetic acid (DMACA), a blue-emitting fluorophore, to peptides.
Introduction
DMACA is a coumarin-based fluorescent dye that can be covalently attached to peptides, typically through the reaction of an amine-reactive derivative, such as a succinimidyl ester (DMACA-SE), with primary amines on the peptide. This process, known as peptide labeling, results in a stable amide bond, yielding a fluorescently tagged peptide. The resulting conjugate allows for the sensitive detection and tracking of the peptide in various biological systems. Peptide-drug conjugates (PDCs) are a promising therapeutic strategy, combining the specificity of peptides with the potency of small-molecule drugs to enhance therapeutic efficacy while minimizing systemic toxicity[1].
The primary targets for amine-reactive dyes on a peptide are the N-terminal alpha-amino group and the epsilon-amino group of lysine (B10760008) residues. The reaction is highly pH-dependent, with optimal labeling occurring at a slightly basic pH (8.0-9.0) to ensure the primary amines are deprotonated and thus nucleophilic[2].
Data Presentation
Table 1: Key Reaction Parameters for DMACA-Peptide Conjugation
| Parameter | Recommended Value | Notes |
| pH | 8.0 - 9.0 | Below this range, the amine is protonated and non-reactive. Above this range, hydrolysis of the NHS ester is rapid. |
| Solvent | Amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | DMACA-SE is often dissolved in an organic solvent before being added to the aqueous peptide solution. |
| Molar Ratio (DMACA-SE:Peptide) | 1:1 to 10:1 | The optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling. A higher excess may be needed for less reactive peptides. |
| Reaction Time | 1 - 4 hours (room temperature) or overnight (4°C) | Longer reaction times may be necessary for less concentrated solutions or less reactive peptides. |
| Temperature | Room Temperature or 4°C | Lower temperatures can minimize side reactions and degradation of sensitive peptides. |
Table 2: Purification and Characterization of DMACA-Peptide Conjugates
| Method | Purpose | Key Considerations |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and analysis of the conjugate. | The standard method for peptide purification, separating the labeled peptide from unreacted dye and unlabeled peptide based on hydrophobicity.[3][4] |
| Mass Spectrometry (MS) | Characterization of the final product. | Confirms the successful conjugation by detecting the mass increase corresponding to the addition of the DMACA moiety. |
| UV-Vis Spectroscopy | Quantification and determination of the degree of labeling. | Measurement of absorbance at the characteristic wavelengths for the peptide (e.g., 280 nm) and DMACA (approx. 380-400 nm). |
Experimental Protocols
Materials
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
DMACA succinimidyl ester (DMACA-SE)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5) or other amine-free buffer at the desired pH
-
1 M Tris-HCl or Glycine (B1666218) (pH ~7.5) for quenching
-
Reverse-Phase HPLC system for purification
-
Mass Spectrometer for characterization
-
UV-Vis Spectrophotometer for quantification
Protocol for DMACA Conjugation to Peptides
-
Peptide Preparation:
-
Dissolve the peptide in the 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.[2] If the peptide has poor aqueous solubility, a minimal amount of an organic solvent like DMF or DMSO can be used to aid dissolution before adding the buffer.
-
-
DMACA-SE Stock Solution Preparation:
-
Immediately before use, dissolve the DMACA-SE in anhydrous, amine-free DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.
-
-
Conjugation Reaction:
-
While gently vortexing, add the desired molar excess of the DMACA-SE stock solution to the peptide solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5] The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature. This step is optional if the reaction mixture proceeds directly to purification.
-
-
Purification of the DMACA-Peptide Conjugate:
-
Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at both the peptide absorbance wavelength (typically 220 nm or 280 nm) and the DMACA absorbance maximum.
-
Collect the fractions corresponding to the DMACA-peptide conjugate.
-
Characterization of the Conjugate:
-
Confirm the identity of the purified product by mass spectrometry. The observed mass should correspond to the mass of the peptide plus the mass of the reacted DMACA moiety.
-
Determine the concentration and degree of labeling of the conjugate using UV-Vis spectrophotometry.
-
Mandatory Visualizations
References
- 1. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]
- 2. interchim.fr [interchim.fr]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. bachem.com [bachem.com]
- 5. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Dimethylaminocoumarin-4-acetic acid, Succinimidyl Ester (DMACA-SE) Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dimethylaminocoumarin-4-acetic acid, succinimidyl ester (DMACA-SE) is a blue fluorescent dye functionalized with a succinimidyl ester (SE) group. This amine-reactive moiety allows for the covalent labeling of biomolecules containing primary amines, such as proteins, antibodies, and peptides. The succinimidyl ester reacts with primary amines, typically found on the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form a stable, covalent amide bond.[1][2] This process is fundamental for a variety of applications in research and drug development, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence resonance energy transfer (FRET) studies.[3][4]
The coumarin (B35378) family of dyes is known for its blue fluorescence, high quantum yield, and sensitivity to the local environment.[4] Labeled conjugates of DMACA-SE can be used to track the distribution and dynamics of biomolecules in vitro and in vivo.[]
Principle of Labeling
The labeling reaction is a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond, covalently attaching the DMACA fluorophore to the target molecule, and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.5-9.0), which deprotonates the primary amine, increasing its nucleophilicity.[6]
Caption: Covalent bond formation between DMACA-SE and a primary amine.
Quantitative Data Summary
The photophysical properties of coumarin dyes can vary slightly based on their specific structure and environment. The following table summarizes typical properties for amine-reactive coumarin dyes.
| Property | Value | Source |
| Excitation Wavelength (λex) | ~354 - 445 nm | |
| Emission Wavelength (λem) | ~440 - 482 nm | |
| Typical Purity | ≥90-95% (HPLC) | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |
| Reactive Group | N-hydroxysuccinimidyl ester (NHS/SE) | [1] |
| Target Functional Group | Primary amines (-NH₂) | [1] |
| Optimal Reaction pH | 7.5 - 9.0 | [3] |
Experimental Protocol: Labeling an Antibody with DMACA-SE
This protocol provides a general procedure for conjugating DMACA-SE to an IgG antibody. The amounts can be scaled depending on the quantity of antibody to be labeled.
I. Materials Required
-
DMACA-SE dye
-
Antibody or protein of interest (in an amine-free buffer)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 500 mM carbonate buffer, pH 8.3-9.5.[1][7] (Note: Avoid buffers containing primary amines like Tris or glycine).
-
Purification Column: Gel filtration resin (e.g., Sephadex G-25) or a spin column.[8]
-
Storage Buffer: 1X Phosphate-Buffered Saline (PBS) or other suitable buffer for the specific protein.
II. Reagent Preparation
-
Prepare the Antibody Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of DMACA-SE to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of DMACA-SE by dissolving it in anhydrous DMSO.[1] For example, for a 1 µmol vial, add 100 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and protected from light.[7]
-
III. Labeling Reaction
-
Initiate the Reaction:
-
While gently stirring, add a calculated amount of the 10 mM DMACA-SE stock solution to the antibody solution.
-
A common starting point is a 10-20 fold molar excess of dye to antibody. The optimal ratio may need to be determined empirically. For an IgG antibody (~150 kDa), this translates to adding approximately 15-25 µL of 10 mM dye stock for every 1 mL of a 2.5 mg/mL antibody solution.[1]
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8] Gentle mixing or rotation during this time can improve labeling efficiency.
-
IV. Purification of the Labeled Antibody
It is critical to remove any unreacted, free dye from the labeled antibody conjugate.[9]
-
Prepare the Purification Column:
-
Equilibrate a gel filtration or spin column with your desired Storage Buffer (e.g., 1X PBS) according to the manufacturer's instructions.
-
-
Separate Conjugate from Free Dye:
-
Apply the entire reaction mixture to the top of the equilibrated column.
-
Elute the labeled antibody with the Storage Buffer. The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules will be retained longer, allowing for separation.[1][]
-
Collect the fractions containing the blue-colored, labeled protein. The purified conjugate should be stored protected from light.
-
V. Storage of the Labeled Conjugate
-
Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[11]
-
Adding a stabilizer such as BSA or glycerol (B35011) may be beneficial, depending on the final application and protein stability.
Experimental Workflow Visualization
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. lubio.ch [lubio.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Antibody Conjugation - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. drmr.com [drmr.com]
- 11. Protein labeling protocol [abberior.rocks]
Application Notes: DMACA as a Fluorogenic Probe for Proanthocyanidin Localization in Fluorescence Microscopy
Introduction
4-Dimethylaminocinnamaldehyde (B146742) (DMACA) is a valuable tool in fluorescence microscopy for the specific in situ localization of proanthocyanidins (B150500) (PAs), also known as condensed tannins, in plant tissues.[1][2][3] PAs are polymeric phenolic compounds crucial for plant defense against herbivores and pathogens, and understanding their distribution at the cellular level is key to elucidating their biological functions.[1][2][3] DMACA acts as a fluorogenic probe, meaning it is essentially non-fluorescent on its own but becomes highly fluorescent upon reaction with PAs, enabling their high-resolution visualization within cell walls and inside cells.[1]
Principle of Detection
The fluorescence of the DMACA-PA complex arises from an intramolecular charge transfer (ICT) mechanism.[1] In an acidic environment, DMACA reacts specifically with the flavan-3-ol (B1228485) subunits of PAs, leading to the formation of a blue-colored precipitate that exhibits strong fluorescence in the red region of the spectrum.[1][2][4] This reaction provides high sensitivity and specificity for PAs.[1] The resulting fluorescence has a large Stokes shift (40-60 nm), which facilitates the separation of the emission signal from the excitation light, resulting in a high signal-to-noise ratio in imaging experiments.[1]
Key Applications
-
High-Resolution Localization of PAs: DMACA enables the precise localization of both soluble and cell-wall-bound PAs in various plant tissues, such as roots and leaves, using confocal microscopy.[1][2][3]
-
Co-localization Studies: Due to its spectral properties and high photostability, DMACA is compatible with other fluorescent dyes, allowing for the co-localization of PAs with other cellular components like cell wall polymers.[1][3]
-
Investigation of Plant-Microbe Interactions: By visualizing the distribution and potential changes in PA accumulation, DMACA can be used to study the role of these compounds in plant defense and symbiotic relationships.
-
Screening of Transgenic Plants: DMACA staining can be used as a screening tool to identify changes in PA accumulation in genetically modified plants.[5]
Advantages of DMACA as a Fluorescent Probe
-
High Specificity and Sensitivity: DMACA reacts specifically with PAs, providing a clear signal for their localization. The assay is reported to be up to five times more sensitive than the traditional vanillin (B372448) assay.[1]
-
Fluorogenic Properties: The probe's fluorescence is "turned on" upon binding to PAs, minimizing background fluorescence from unbound probe molecules.[1]
-
High Photostability: The DMACA-PA fluorophore is highly resistant to photobleaching, allowing for long-term imaging and time-lapse studies.[1]
-
Compatibility with Confocal Microscopy: The excitation and emission spectra of the DMACA-PA complex are well-suited for common laser lines available on confocal microscopes (e.g., 561 nm and 633 nm).[1]
-
Simple Staining Protocol: The staining procedure is straightforward and can be performed on fresh or fixed plant tissues.[1]
Limitations
Care must be taken when imaging tissues that exhibit autofluorescence in the red spectral region, as this can overlap with the DMACA-PA signal.[1][2][3] It is recommended to acquire images of unstained control tissues to assess the level of autofluorescence.
Data Presentation
Table 1: Photophysical Properties of DMACA and the DMACA-Proanthocyanidin Complex
| Property | DMACA (alone) | DMACA-Proanthocyanidin Complex | Reference(s) |
| Absorbance Maxima (λabs) | 250 ± 20 nm, 390 ± 30 nm | 650 ± 40 nm | [1][2][4] |
| Excitation Maximum (λex) | Not Fluorescent | ~650 nm | [2][4] |
| Emission Maximum (λem) | Not Fluorescent | ~690 nm | [2][4] |
| Stokes Shift | - | ~40 - 60 nm | [1] |
| Recommended Excitation | - | 561 nm or 633 nm laser lines | [1] |
Experimental Protocols
Protocol 1: Staining of Plant Tissues with DMACA for Confocal Microscopy
This protocol is adapted from Chowdhury et al. (2023).[1]
Materials:
-
Fresh or fixed plant tissue (e.g., roots, leaves)
-
DMACA reagent: 0.02% (w/v) 4-dimethylaminocinnamaldehyde in absolute ethanol (B145695) containing 0.8% (w/v) hydrochloric acid.
-
Ethanol series (100%, 70%, 50%, 30% in water)
-
Phosphate-buffered saline (PBS)
-
4% Agarose (B213101) in PBS
-
Microscope slides and coverslips
-
Mounting medium (e.g., PBS or a clearing solution)
Procedure:
-
Sample Preparation: Collect fresh plant material. If desired, fix the tissue using a standard fixation protocol.
-
Dehydration (for fixed tissue): If using fixed tissue, dehydrate through an ethanol series of increasing concentrations.
-
DMACA Staining: Incubate the samples in the DMACA reagent for 15 minutes at room temperature. The development of a blue/purple precipitate indicates the presence of PAs.
-
Rehydration: Rehydrate the stained samples by incubating them for 10 minutes in each solution of a decreasing ethanol series (100%, 70%, 50%, 30%, and finally distilled water).
-
Embedding (for sectioning): Keep the rehydrated samples in PBS. For sectioning, embed the tissues in 4% agarose in PBS.
-
Sectioning: Using a vibratome or microtome, cut sections of the desired thickness (e.g., 70 µm).
-
Mounting: Mount the sections on a microscope slide in a suitable mounting medium.
-
Imaging: Image the samples using a confocal laser scanning microscope.
Imaging Parameters:
-
Excitation: Use a 561 nm or 633 nm laser line.
-
Emission: Collect the fluorescence emission in the range of 650-750 nm.
-
Controls: Image unstained tissue sections to assess autofluorescence.
Protocol 2: Counterstaining with Calcofluor White
To visualize cell walls in conjunction with PAs, a counterstain like Calcofluor White can be used.
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
After sectioning, incubate the DMACA-stained root sections with a 100 µL solution of Calcofluor White M2R for 5 minutes at room temperature.
-
Briefly wash the sections with water.
-
Mount the sections on a glass slide and image.
Imaging Parameters for Calcofluor White:
-
Excitation: 405 nm laser line.
-
Emission: Collect fluorescence in the blue channel.
Mandatory Visualization
Caption: Experimental workflow for staining plant tissues with DMACA for fluorescence microscopy.
Caption: Principle of proanthocyanidin detection using DMACA.
References
- 1. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Live Cell Imaging with 7-Dimethylaminocoumarin-4-acetic acid (DMACA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dimethylaminocoumarin-4-acetic acid (DMACA) is a fluorescent molecule belonging to the coumarin (B35378) family of dyes. While it has found a primary and well-established application in the specific detection and imaging of proanthocyanidins (B150500) (PAs) in plant tissues, its potential for live-cell imaging in animal systems remains an area of exploratory research. These application notes provide a comprehensive overview of the established use of DMACA in plant cell imaging and explore its hypothetical potential in live animal cell imaging based on the known properties of coumarin derivatives.
DMACA's utility in plant science stems from its ability to form a blue-colored precipitate with PAs, which then emits red fluorescence, allowing for high-resolution localization of these compounds in cell walls and vacuoles.[1] Its high photostability and compatibility with other fluorophores make it a valuable tool in plant biology.[1][2][3]
For animal cell imaging, while direct applications of DMACA are not widely documented, the solvatochromic and reactive properties of the coumarin scaffold suggest potential uses. Coumarin derivatives are known to exhibit fluorescence that is sensitive to the polarity of their microenvironment, making them candidates for imaging lipid-rich structures.[2][3] Furthermore, the succinimidyl ester derivative of DMACA (DMACA-SE) offers the potential for covalent labeling of proteins.
This document provides detailed protocols for the established use of DMACA in fixed plant cells and presents a hypothetical framework for its evaluation as a live-cell imaging agent in animal cells, including protocols for assessing cytotoxicity and developing a staining procedure.
Physicochemical and Fluorescent Properties of DMACA
The photophysical properties of DMACA are highly dependent on its environment and binding partners. The most well-characterized data pertains to its interaction with proanthocyanidins.
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₃NO₄ | [4] |
| Molecular Weight | 247.25 g/mol | [4] |
| Absorbance (unbound) | ~250 nm and ~390 nm | In ethanol-HCl solution.[1][2] |
| Absorbance (bound to PAs) | ~640-650 nm | In the presence of proanthocyanidins, a new absorbance peak appears.[1][2] |
| Excitation (bound to PAs) | 561 nm or 633 nm laser lines are suitable | In situ in plant tissues.[1] |
| Emission (bound to PAs) | ~670-690 nm | The emission spectrum can be broad and is influenced by the excitation wavelength.[1][2] |
| Quantum Yield | Not well-documented for the free or bound state. | |
| Photostability | High | DMACA exhibits good photostability, making it suitable for confocal microscopy.[1][2][3] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and DMSO. | The staining solution is typically prepared in an acidified ethanol solution for plant applications.[1] |
Application 1: Imaging of Proanthocyanidins in Plant Tissues (Established Protocol)
DMACA is a highly sensitive and specific reagent for the localization of PAs in plant cells. The following protocol is adapted from established methods for staining fixed plant tissues.
Experimental Protocol: DMACA Staining of Plant Tissues
Materials:
-
This compound (DMACA)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Vibratome or other sectioning equipment
-
Confocal microscope with 561 nm and/or 633 nm laser lines and appropriate emission filters.
Reagent Preparation:
-
DMACA Staining Solution: Dissolve DMACA in a solution of 1% (v/v) HCl in absolute ethanol to a final concentration of 0.2% (w/v). Prepare this solution fresh before use.
Procedure:
-
Fixation and Dehydration: Fix fresh plant tissue (e.g., root tips, leaves) in a suitable fixative (e.g., FAA: formaldehyde, acetic acid, ethanol). Following fixation, dehydrate the tissue through a graded ethanol series (e.g., 30%, 50%, 70%, 100% ethanol, 10 minutes each).
-
Staining: Immerse the dehydrated tissue in the DMACA staining solution for 15-30 minutes at room temperature.
-
Rehydration: Rehydrate the stained tissue through a graded ethanol series in reverse (100%, 70%, 50%, 30% ethanol, 10 minutes each), followed by a final wash in PBS.
-
Sectioning and Mounting: If required, section the tissue using a vibratome. Mount the tissue or sections on a microscope slide in a 50% glycerol solution.
-
Imaging: Visualize the stained tissue using a confocal microscope. Excite the sample with a 561 nm or 633 nm laser and collect the emission between 650 nm and 750 nm. PAs will appear as red fluorescent signals.
Application 2: Live Animal Cell Imaging (Hypothetical Application & Protocol)
The use of DMACA for live animal cell imaging is not well-established. However, based on the properties of other coumarin dyes, two potential applications can be hypothesized: as a polarity-sensitive probe for imaging lipid droplets and, in its succinimidyl ester form (DMACA-SE), for labeling proteins. The following provides a general framework for evaluating DMACA as a new fluorescent probe in live animal cells.
Hypothetical Application: Imaging of Lipid Droplets
Many coumarin derivatives exhibit solvatochromism, where their fluorescence properties change with the polarity of the solvent.[2][3] This property can be exploited to visualize nonpolar cellular compartments like lipid droplets. It is plausible that DMACA may exhibit enhanced fluorescence in the hydrophobic environment of lipid droplets compared to the aqueous cytoplasm.
General Protocol for Evaluating DMACA in Live Animal Cells
1. Determination of Optimal Concentration and Incubation Time:
-
Cell Culture: Plate mammalian cells (e.g., HeLa, A549) on glass-bottom dishes suitable for fluorescence microscopy and culture to 50-70% confluency.
-
Stock Solution: Prepare a 1-10 mM stock solution of DMACA in DMSO.
-
Concentration Gradient: Treat cells with a range of DMACA concentrations (e.g., 100 nM to 50 µM) for a fixed time (e.g., 30 minutes).
-
Time Course: For a promising concentration, perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time.
-
Imaging: After incubation, wash the cells with pre-warmed culture medium or PBS and image using a fluorescence microscope. Use a standard DAPI or blue filter set for initial screening.
2. Cytotoxicity Assessment:
It is crucial to determine the concentration range at which DMACA is non-toxic to cells. A standard MTT or resazurin-based cytotoxicity assay should be performed.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
Treatment: After 24 hours, treat the cells with a range of DMACA concentrations for a period relevant to the imaging experiments (e.g., 1-24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm. Cell viability is proportional to the absorbance.
| DMACA Concentration | Cell Viability (% of Control) |
| 0 µM (Control) | 100% |
| 1 µM | (Experimental Data) |
| 5 µM | (Experimental Data) |
| 10 µM | (Experimental Data) |
| 25 µM | (Experimental Data) |
| 50 µM | (Experimental Data) |
3. Hypothetical Live-Cell Staining Protocol:
This protocol is a starting point and will require optimization.
-
Cell Preparation: Grow cells on glass-bottom dishes to the desired confluency.
-
Staining Solution Preparation: Dilute the DMACA stock solution in pre-warmed complete cell culture medium to the optimal, non-toxic concentration determined previously.
-
Staining: Remove the existing medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the optimized time.
-
Washing: Gently wash the cells two to three times with pre-warmed culture medium or PBS to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters.
Signaling Pathways and Cellular Processes
Currently, there is no evidence in the scientific literature linking this compound to the direct visualization or modulation of specific signaling pathways in animal cells. Its application in plant biology is as a structural stain for proanthocyanidins.
Should DMACA prove to be a useful solvatochromic probe for lipid droplets, it could potentially be used to study processes involving these organelles, such as lipid metabolism, storage, and transport, which are relevant to various signaling pathways in metabolic diseases and cancer. However, this remains speculative and would require extensive research.
The diagram below illustrates the general principle of how a fluorescent probe can be used to study a cellular process, a concept that could be applied to DMACA if a specific cellular target and function are identified.
Conclusion
This compound is a well-characterized and valuable fluorescent probe for the specific imaging of proanthocyanidins in plant tissues. Its application in this field is supported by established protocols and a good understanding of its spectral properties upon binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Oligonucleotides with 7-Dimethylaminocoumarin-4-acetic acid (DMACA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dimethylaminocoumarin-4-acetic acid (DMACA) is a blue fluorescent dye belonging to the coumarin (B35378) family of fluorophores. Its relatively small size minimizes potential interference with the biological activity of labeled molecules, making it a valuable tool for labeling oligonucleotides. DMACA-labeled oligonucleotides are widely used in various molecular biology and drug development applications, including fluorescence resonance energy transfer (FRET) studies, hybridization assays, and as general fluorescent probes.[1][2] This document provides detailed protocols for the labeling of oligonucleotides with DMACA, subsequent purification and characterization, and outlines key applications.
The labeling strategy relies on the conversion of the carboxylic acid group of DMACA into a more reactive N-hydroxysuccinimide (NHS) ester. This DMACA-NHS ester readily reacts with primary aliphatic amine groups introduced onto the oligonucleotide, forming a stable amide bond.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its conjugates.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~370-450 nm | The excitation maximum can be influenced by the local environment and conjugation to the oligonucleotide.[3] |
| Emission Wavelength (λem) | ~440-482 nm | The emission maximum can also be influenced by the local environment.[4][5] |
| Molar Extinction Coefficient (ε) | ~18,000 - 56,000 M⁻¹cm⁻¹ | This is an estimated range based on similar coumarin derivatives. The exact value for DMACA may vary.[5] |
| Fluorescence Quantum Yield (Φ) | 0.18 - 0.83 | This is an estimated range based on various coumarin derivatives; the quantum yield is sensitive to the solvent and local environment.[6] |
| Photostability | Good | Coumarin dyes generally exhibit good photostability, though this can be influenced by the solvent and presence of oxygen.[7][8][9][10] |
Experimental Protocols
I. Preparation of Amine-Modified Oligonucleotides
Prior to labeling with DMACA, the oligonucleotide of interest must be synthesized with a primary amine modification. This is typically achieved by incorporating an amino-modifier phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis. Common positions for modification include the 5' or 3' terminus.
II. Synthesis of DMACA-NHS Ester (Optional)
While DMACA-NHS ester may be commercially available, it can also be synthesized from this compound.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Protocol:
-
Dissolve this compound and a slight molar excess of NHS in anhydrous DMF or DCM.
-
Add a molar equivalent of DCC to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The resulting solution containing the DMACA-NHS ester can be used directly or the solvent can be removed under reduced pressure to obtain the solid product.
III. Labeling of Amine-Modified Oligonucleotides with DMACA-NHS Ester
This protocol describes the conjugation of the DMACA-NHS ester to an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
DMACA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Nuclease-free water
Protocol:
-
Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Prepare a fresh solution of DMACA-NHS ester in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.
-
Add a 10-20 fold molar excess of the DMACA-NHS ester solution to the oligonucleotide solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light.
-
After the incubation period, the reaction is stopped, and the labeled oligonucleotide is ready for purification.
IV. Purification of DMACA-Labeled Oligonucleotides
Purification is essential to remove unreacted DMACA-NHS ester and any unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.
Materials:
-
Crude labeled oligonucleotide reaction mixture
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Nuclease-free water
Protocol:
-
Acidify the crude reaction mixture with a small amount of acetic acid.
-
Inject the sample onto the C18 column.
-
Elute the labeled oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient is 5-50% acetonitrile over 30 minutes.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and the excitation maximum of DMACA (~380 nm).
-
The DMACA-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.
-
Collect the fractions corresponding to the desired product peak.
-
Lyophilize the collected fractions to remove the solvents.
V. Characterization of DMACA-Labeled Oligonucleotides
1. Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to confirm the successful conjugation of the DMACA molecule to the oligonucleotide.[11] The observed molecular weight should correspond to the sum of the molecular weight of the oligonucleotide and the DMACA moiety minus the mass of a water molecule.
2. UV-Vis Spectroscopy:
-
Measure the absorbance spectrum of the purified labeled oligonucleotide. The spectrum should show a peak corresponding to the nucleic acid at ~260 nm and a peak corresponding to the DMACA dye at its absorption maximum.
3. Fluorescence Spectroscopy:
-
Record the excitation and emission spectra of the DMACA-labeled oligonucleotide to confirm its fluorescence properties.
Applications
1. Fluorescence Resonance Energy Transfer (FRET): DMACA can serve as a donor fluorophore in FRET-based assays.[12] When a DMACA-labeled oligonucleotide hybridizes to a target sequence in close proximity to an acceptor fluorophore (e.g., Fluorescein), energy transfer can occur, leading to a decrease in DMACA's fluorescence and an increase in the acceptor's fluorescence.[3][13] This principle can be applied to study nucleic acid hybridization, enzyme kinetics, and conformational changes in biomolecules.
2. Hybridization Probes: DMACA-labeled oligonucleotides can be used as fluorescent probes in various hybridization techniques, such as fluorescence in situ hybridization (FISH) and microarrays. The presence of the fluorescent label allows for the detection and quantification of specific target sequences.
Visualizations
Caption: Experimental workflow for labeling oligonucleotides with DMACA.
References
- 1. Coumarin Oligo Labeling [biosyn.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Fluorescence resonance energy transfer analysis of the degradation of an oligonucleotide protected by a very stable hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Confocal Microscopy List - extinction coefficients [confocal-microscopy-list.275.s1.nabble.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. DSpace [diposit.ub.edu]
- 8. benchchem.com [benchchem.com]
- 9. nathan.instras.com [nathan.instras.com]
- 10. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 12. Intracellular oligonucleotide hybridization detected by fluorescence resonance energy transfer (FRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing DMACA for Flow Cytometry Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-dimethylamino-4-methylcoumarin-3-acetic acid (DMACA) is a fluorescent probe that has gained utility in flow cytometry for the detection of reactive oxygen species (ROS), specifically hypochlorous acid (HOCl). DMACA itself is fluorescent, but its reaction with HOCl leads to a non-fluorescent product, allowing for the quantification of HOCl production through a decrease in fluorescence intensity. This characteristic makes it a valuable tool for studying cellular oxidative stress and related pathways. This document provides detailed protocols and application notes for the use of DMACA in flow cytometry.
Principle of Detection
DMACA's mechanism of action is based on its reaction with hypochlorous acid. In the absence of HOCl, DMACA exhibits fluorescence. Upon interaction with HOCl, the coumarin (B35378) ring of DMACA is halogenated, resulting in a non-fluorescent chlorinated product. This quenching of fluorescence is directly proportional to the amount of HOCl present in the cellular environment. Flow cytometry can then be used to measure the decrease in the mean fluorescence intensity (MFI) of DMACA-stained cells, providing a quantitative measure of HOCl production.
Key Applications in Flow Cytometry
Detection of Reactive Oxygen Species (ROS)
DMACA is primarily used for the sensitive and specific detection of hypochlorous acid, a potent ROS produced by neutrophils and other phagocytic cells during inflammation. The enzyme myeloperoxidase (MPO) catalyzes the reaction of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce HOCl.
Figure 2: A step-by-step experimental workflow for detecting ROS with DMACA using flow cytometry.
Data Presentation
The following table summarizes key quantitative parameters for using DMACA in flow cytometry.
| Parameter | Recommended Value | Notes |
| DMACA Stock Concentration | 10 mM in DMSO | Store at -20°C, protected from light. |
| DMACA Working Concentration | 1 - 10 µM | Optimal concentration may vary by cell type. |
| Incubation Time (Staining) | 30 minutes | At 37°C. |
| Incubation Time (Stimulation) | 15 - 60 minutes | Dependent on the stimulant and cell type. |
| Excitation Wavelength | 405 nm (Violet Laser) | |
| Emission Filter | 450/50 nm | |
| Cell Concentration | 1 x 10⁶ cells/mL | |
| Typical Stimulant | PMA (100 nM) | Other stimulants can be used. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No change in fluorescence after stimulation | - Ineffective stimulant- Cells are not producing HOCl- Incorrect instrument settings | - Titrate stimulant concentration- Use a positive control cell type- Verify laser and filter setup |
| High background fluorescence | - Incomplete washing- DMACA concentration too high | - Increase the number of wash steps- Titrate DMACA concentration downwards |
| Low cell viability | - DMSO toxicity- Prolonged incubation | - Ensure final DMSO concentration is <0.1%- Optimize incubation times |
Application Notes and Protocols for DMACA-Labeled Antibodies in Immunofluorescence
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the presence and subcellular localization of specific proteins and other antigens within cells and tissues. Direct immunofluorescence utilizes a primary antibody that is covalently linked to a fluorophore, simplifying the staining process and enabling multiplexing. 7-(diethylamino)coumarin-3-carboxylic acid (DMACA) is a blue-emitting fluorophore that can be conjugated to antibodies. The succinimidyl ester form of DMACA (DMACA-NHS ester) is an amine-reactive reagent that efficiently labels antibodies by forming stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues.[]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, purification, and application of DMACA-labeled antibodies for direct immunofluorescence assays.
Section 1: Properties of DMACA-NHS Ester
7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester is a fluorescent labeling reagent designed for targeting amine-containing biomolecules.[2] Key quantitative properties of this reagent are summarized below.
| Property | Value | Reference |
| Full Chemical Name | 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | |
| Molecular Weight | 358.35 g/mol | [2] |
| Excitation Wavelength (λex) | 445 nm (in 0.1 M phosphate, pH 7.0) | |
| Emission Wavelength (λem) | 482 nm (in 0.1 M phosphate, pH 7.0) | |
| Purity | ≥96.0% (HPLC) | [3] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [2][4] |
| Storage Conditions | -20°C, store under desiccating conditions |
Section 2: Protocol for Antibody Labeling with DMACA-NHS Ester
This protocol details the conjugation of DMACA-NHS ester to a primary antibody. The process involves antibody preparation, conjugation reaction, and purification of the labeled antibody.
Required Materials
-
Primary antibody (free of amine-containing stabilizers like BSA, glycine, or Tris)
-
DMACA-NHS Ester (e.g., Sigma-Aldrich Cat# 36801)
-
Anhydrous DMSO
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0.[5] (Do not use PBS or Tris buffers)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Zeba™ Spin Desalting Columns (e.g., 7K MWCO) or similar gel filtration column
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Visual Workflow for Antibody Conjugation
Caption: Step-by-step workflow for labeling antibodies with DMACA-NHS ester.
Detailed Experimental Protocol
Step 1: Antibody Preparation
-
If the antibody solution contains stabilizers like BSA or glycine, it must be purified. Use an antibody purification kit or buffer exchange into PBS.[4]
-
Adjust the antibody concentration to 2 mg/mL in the Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). Amine-free buffers are critical as they would otherwise compete with the antibody for the NHS ester.[5]
Step 2: DMACA-NHS Ester Preparation
-
Allow the vial of DMACA-NHS ester to equilibrate to room temperature for 20 minutes before opening to prevent moisture condensation.[4]
-
Prepare a 10 mM stock solution by dissolving the required amount of DMACA-NHS ester (MW = 358.35) in anhydrous DMSO. For example, dissolve ~3.6 mg in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved.[5] This solution should be prepared fresh.
Step 3: Conjugation Reaction
-
Calculate the volume of DMACA-NHS ester stock solution needed for the desired molar excess. A 10- to 20-fold molar excess of dye to antibody is a good starting point. For this protocol, we will use a 15:1 ratio.[4]
-
Moles of Antibody: (Volume of Ab in L) x (Concentration in g/L) / (MW of Ab in g/mol , typically 150,000 g/mol for IgG)
-
Moles of Dye needed: (Moles of Antibody) x 15
-
Volume of Dye stock: (Moles of Dye needed) / (Molarity of Dye stock in mol/L)
-
-
Add the calculated volume of the 10 mM DMACA-NHS ester solution to the antibody solution while gently vortexing.[5]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]
Step 4: Quench the Reaction
-
Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[5] The primary amines in Tris will react with any excess DMACA-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purify the Conjugate
-
Equilibrate a desalting spin column (e.g., Zeba Spin Desalting Column, 7K MWCO) by washing it with PBS according to the manufacturer's instructions.[4]
-
Apply the quenched reaction mixture to the column.
-
Centrifuge to collect the purified DMACA-labeled antibody. The unreacted, low molecular weight DMACA will be retained in the column matrix.
Characterization of the Labeled Antibody
The Degree of Labeling (DOL), which is the average number of fluorophore molecules per antibody, must be determined.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 445 nm (A445) using a spectrophotometer.
-
Calculate the antibody concentration and DOL using the following equations.
| Parameter | Formula |
| Corrected A280 (A280corr) | A280 - (A445 x CF) |
| Antibody Concentration (M) | A280corr / ε_antibody |
| Dye Concentration (M) | A445 / ε_dye |
| Degree of Labeling (DOL) | Dye Concentration / Antibody Concentration |
Constants for Calculation:
-
ε_antibody: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of DMACA at 445 nm (This value should be obtained from the manufacturer's datasheet. If unavailable, a value for similar coumarin (B35378) dyes, ~40,000 M⁻¹cm⁻¹, can be used as an estimate).
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at 445 nm (A280/A445). This corrects for the dye's contribution to the A280 reading.
An optimal DOL is typically between 3 and 7. A very high DOL can lead to antibody precipitation or loss of function, while a low DOL will result in a weak signal.
Section 3: Protocol for Direct Immunofluorescence
This protocol describes the use of the purified DMACA-labeled primary antibody for staining cells cultured on coverslips.
Required Materials
-
Cells cultured on sterile glass coverslips
-
DMACA-labeled primary antibody (prepared in Section 2)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.3% Triton™ X-100 in PBS (only for intracellular targets)
-
Blocking Buffer: 5% Normal Goat Serum or 3% BSA in PBS
-
Wash Buffer: PBS
-
Nuclear counterstain (optional, e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope with appropriate filters for DMACA (Excitation: ~445 nm, Emission: ~482 nm) and other stains.
Visual Workflow for Direct Immunofluorescence
Caption: Step-by-step workflow for direct immunofluorescence using a labeled antibody.
Detailed Experimental Protocol
-
Cell Culture and Fixation: a. Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency. b. Gently rinse the cells twice with PBS.[6] c. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[7] d. Rinse three times with PBS for 5 minutes each.[7]
-
Permeabilization (for intracellular antigens only): a. If the target protein is intracellular, incubate the fixed cells with Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.[7] b. Rinse three times with PBS.
-
Blocking: a. Incubate the cells with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.[7]
-
Incubation with DMACA-Labeled Antibody: a. Dilute the DMACA-labeled primary antibody to its optimal working concentration (typically 1-10 µg/mL, requires optimization) in Antibody Dilution Buffer (e.g., 1% BSA in PBS). b. Aspirate the blocking solution and apply the diluted antibody solution to the coverslips. c. Incubate in a humidified chamber, protected from light. Incubation can be for 1-2 hours at room temperature or overnight at 4°C for best results.[6][8]
-
Washing: a. Aspirate the antibody solution and wash the cells three times with PBS for 5 minutes each, while protecting the samples from light.[8]
-
Counterstaining (Optional): a. If a nuclear counterstain is desired, incubate the cells with a solution of DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature. b. Rinse once with PBS.
-
Mounting and Imaging: a. Carefully mount the coverslip onto a glass microscope slide using a drop of antifade mounting medium.[6] b. Seal the edges of the coverslip with nail polish if necessary. c. Store the slides flat and in the dark at 4°C until imaging. d. Visualize the staining using a fluorescence microscope equipped with a filter set appropriate for DMACA (e.g., Excitation ~445 nm, Emission ~482 nm).
Section 4: Troubleshooting
High background and weak or no signal are common issues in immunofluorescence.
| Problem | Possible Cause | Suggested Solution |
| High Background | Antibody concentration too high. | Optimize antibody concentration by performing a titration.[9] |
| Insufficient blocking. | Increase blocking time to 60-90 minutes or try a different blocking agent (e.g., serum from a different species).[10] | |
| Insufficient washing. | Increase the number and duration of wash steps.[10] | |
| Weak or No Signal | Antibody concentration too low. | Increase antibody concentration or incubation time.[9] |
| Low Degree of Labeling (DOL). | Re-label the antibody, optimizing for a higher DOL (e.g., increase dye:antibody molar ratio). | |
| Fluorophore photobleaching. | Minimize exposure to light during all staining and imaging steps. Use an antifade mounting medium.[11] | |
| Fixation method destroyed the epitope. | Try a different fixation method, such as methanol (B129727) fixation, if recommended for the specific antibody.[8] |
References
- 2. 7-Diethylaminocoumarin-3-carboxylic acid N-succinimidyl ester [abcam.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. furthlab.xyz [furthlab.xyz]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. biotium.com [biotium.com]
- 7. Protocols | Cell Signaling Technology [cellsignal.com]
- 8. scbt.com [scbt.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. ibidi.com [ibidi.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Covalent Attachment of 7-Dimethylaminocoumarin-4-acetic Acid to Biomolecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dimethylaminocoumarin-4-acetic acid (DMACA) is a fluorescent dye belonging to the coumarin (B35378) family, characterized by its blue fluorescence emission. The succinimidyl ester derivative of DMACA (DMACA-SE) is a widely used amine-reactive reagent for the covalent labeling of biomolecules. This process, known as bioconjugation, allows for the attachment of the fluorescent coumarin moiety to proteins, peptides, and other molecules containing primary aliphatic amines, such as lysine (B10760008) residues in proteins. The resulting fluorescently labeled biomolecules are invaluable tools in a multitude of research and drug development applications, including fluorescence microscopy, flow cytometry, and various biochemical assays.
The reaction between DMACA-SE and a primary amine on a biomolecule proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond. This robust and specific conjugation chemistry makes DMACA-SE a reliable tool for introducing a fluorescent reporter group with minimal perturbation to the biomolecule's structure and function.
Properties of this compound, Succinimidyl Ester (DMACA-SE)
Quantitative data for DMACA-SE and its conjugates are summarized in the table below. It is important to note that the photophysical properties of the conjugated dye can be influenced by its local environment within the biomolecule.
| Property | Value | Reference |
| Molecular Weight (DMACA-SE) | 329.31 g/mol | N/A |
| Excitation Maximum (λex) | ~354 nm | [1] |
| Emission Maximum (λem) | ~440 nm | [1] |
| Molar Extinction Coefficient (ε) at λmax | ~19,000 M⁻¹cm⁻¹ (for AMCA, a similar coumarin dye) | [2] |
| Recommended Storage | -20°C, desiccated, protected from light | [1] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | N/A |
| Reactivity | Primary amines | N/A |
Note: The molar extinction coefficient provided is for 7-amino-4-methylcoumarin-3-acetic acid (AMCA), a structurally similar coumarin dye. Users should determine the specific extinction coefficient for their DMACA-conjugate for the most accurate determination of the degree of labeling.
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with DMACA-SE
This protocol provides a general procedure for the covalent labeling of proteins with this compound, succinimidyl ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound, succinimidyl ester (DMACA-SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25 gel filtration column)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Labeling Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amine-containing substances (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
-
DMACA-SE Stock Solution Preparation:
-
Immediately before use, dissolve DMACA-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the DMACA-SE stock solution to the protein solution. A common starting point is a 10 to 20-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the DMACA-labeled protein from unreacted DMACA-SE and byproducts using a gel filtration column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS, pH 7.4.
-
Apply the reaction mixture to the column.
-
Elute the protein-dye conjugate with PBS. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained by the column.
-
Collect the fractions containing the blue fluorescent labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of DMACA (~354 nm, A₃₅₄).
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₃₅₄ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the free dye / A₃₅₄ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the dye can be calculated using the Beer-Lambert law:
-
Dye Concentration (M) = A₃₅₄ / ε_dye
-
Where ε_dye is the molar extinction coefficient of DMACA at its absorbance maximum.
-
-
The DOL is the ratio of the dye concentration to the protein concentration:
-
DOL = Dye Concentration / Protein Concentration
-
-
Storage:
Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a cryoprotectant such as glycerol (B35011) may be beneficial for frozen storage.
Protocol 2: General Protocol for Gel Filtration Chromatography Purification
This protocol describes the general steps for purifying a protein-dye conjugate using gel filtration chromatography.
Materials:
-
Labeled protein solution from Protocol 1
-
Gel filtration column (e.g., Sephadex G-25, Bio-Gel P-30)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collector (optional)
Procedure:
-
Column Preparation:
-
Swell the gel filtration resin according to the manufacturer's instructions if using a dry powder.
-
Pack the column with the resin, ensuring a uniform and well-packed bed.
-
Equilibrate the column by washing with at least two column volumes of Elution Buffer.
-
-
Sample Application:
-
Carefully apply the reaction mixture from the labeling reaction (Protocol 1, step 3) to the top of the column bed. Allow the sample to fully enter the gel bed.
-
-
Elution:
-
Begin eluting the column with the Elution Buffer.
-
The larger protein-dye conjugates will travel faster through the column and elute first. The smaller, unreacted dye molecules will enter the pores of the resin and elute later.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume (e.g., 0.5-1.0 mL).
-
Monitor the elution of the labeled protein by observing the blue fluorescence of the fractions under a UV lamp or by measuring the absorbance at the dye's absorbance maximum (~354 nm).
-
The protein-containing fractions can also be identified by measuring the absorbance at 280 nm.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified labeled protein.
-
If necessary, concentrate the pooled fractions using a suitable method such as centrifugal ultrafiltration.
-
Visualizations
References
- 1. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Dimethylaminocoumarin-4-acetic acid (DMACA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-Dimethylaminocoumarin-4-acetic acid (DMACA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound (DMACA)?
A1: this compound (DMACA) is a fluorescent probe with a coumarin (B35378) core structure. Like many coumarin derivatives, it exhibits limited solubility in aqueous solutions due to its relatively hydrophobic nature. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and methanol (B129727).[1][2]
Q2: What is the recommended solvent for preparing a stock solution of DMACA?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of DMACA.[3] A solubility of up to 100 mg/mL in DMSO has been reported.[3] DMF and methanol are also suitable solvents.[1][2] When preparing a stock solution, it is advisable to use a minimal amount of the organic solvent.
Q3: Why does my DMACA precipitate when I dilute the organic stock solution into an aqueous buffer?
A3: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for compounds with low aqueous solubility. This phenomenon, often called "solvent shock," occurs because the rapid change in solvent polarity causes the compound to crash out of the solution. The final concentration of the organic solvent in the aqueous buffer may be too low to maintain the solubility of DMACA.
Q4: How does pH affect the solubility of DMACA?
A4: DMACA is a carboxylic acid with a reported pKa of approximately 4.27.[1] This means its solubility is pH-dependent. At a pH below its pKa, the carboxylic acid group is protonated, and the molecule is less soluble in aqueous solutions. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer can significantly improve the solubility of DMACA. The relationship between pH, pKa, and the solubility of ionizable compounds can be described by the Henderson-Hasselbalch equation.[4][5][6]
Q5: What methods can I use to improve the solubility of DMACA in my aqueous experimental setup?
A5: Several methods can be employed to enhance the aqueous solubility of DMACA:
-
pH Adjustment: Increasing the pH of the buffer to a value above the pKa of DMACA (e.g., pH 7.4) will increase its solubility.[1]
-
Co-solvents: Maintaining a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help keep the compound dissolved.
-
Surfactants: The use of surfactants can help to form micelles that encapsulate the hydrophobic DMACA molecule, thereby increasing its apparent solubility in water.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with DMACA, effectively increasing its aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| DMACA powder will not dissolve in the chosen organic solvent. | The concentration is too high, exceeding the solubility limit of the solvent. | - Try reducing the concentration of the stock solution.- Gently warm the solution or use sonication to aid dissolution. |
| The organic solvent has absorbed moisture (e.g., hygroscopic DMSO). | Use fresh, anhydrous solvent to prepare the stock solution. | |
| Precipitation occurs immediately upon diluting the DMSO stock solution into an aqueous buffer. | "Solvent shock" due to rapid change in polarity. | - Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer.- Pre-warm the aqueous buffer slightly before adding the stock solution. |
| The final concentration of DMACA in the aqueous buffer is too high. | Lower the final working concentration of DMACA in your experiment. | |
| The DMACA solution is initially clear but becomes cloudy or precipitates over time. | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh dilutions immediately before use.- Consider using a solubility-enhancing excipient like a surfactant or cyclodextrin (B1172386) in your buffer. |
| Temperature fluctuations during storage or use. | Store the solution at a constant temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Weak or no fluorescent signal in the experiment. | The concentration of soluble DMACA is too low due to poor solubility. | Address the solubility issues using the methods described in the FAQs and protocols below. |
| The pH of the medium is affecting the fluorescent properties of the coumarin. | Check the optimal pH range for DMACA fluorescence and adjust your experimental buffer if necessary. | |
| Photobleaching of the fluorescent probe. | Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium if applicable. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL[3] | A good choice for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble[1][2] | Quantitative data is not readily available, but it is a suitable solvent. |
| Methanol | Soluble[1][2] | Quantitative data is not readily available. |
| Water | Poorly soluble | Solubility is pH-dependent and increases at higher pH. |
Experimental Protocols
Protocol 1: Preparation of a DMACA Stock Solution
-
Materials: this compound (DMACA) powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh out the desired amount of DMACA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of DMACA).
-
Vortex the tube thoroughly until the DMACA is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light.
-
Protocol 2: Improving DMACA Solubility using pH Adjustment
-
Materials: DMACA stock solution (in DMSO), aqueous buffer with a pH below the pKa of DMACA (e.g., pH 4.0), and an alkaline solution (e.g., 1 M NaOH) for pH adjustment.
-
Procedure:
-
Prepare your desired aqueous buffer.
-
While monitoring the pH with a calibrated pH meter, slowly add the alkaline solution dropwise to the buffer until the desired pH (e.g., 7.4) is reached.
-
Add the DMACA stock solution dropwise to the pH-adjusted buffer while vigorously stirring to achieve the final desired concentration.
-
Visually inspect for any precipitation.
-
Protocol 3: Using Co-solvents to Maintain DMACA Solubility
-
Materials: DMACA stock solution (in DMSO), aqueous buffer.
-
Procedure:
-
Determine the maximum percentage of DMSO your experimental system can tolerate (typically <1%).
-
Calculate the volumes of the DMACA stock solution and aqueous buffer needed to achieve the desired final DMACA concentration while keeping the DMSO concentration within the tolerated limit.
-
Add the aqueous buffer to a sterile tube.
-
While vigorously vortexing the buffer, add the calculated volume of the DMACA stock solution dropwise.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visualizations
Caption: Workflow for preparing and troubleshooting DMACA solutions.
Caption: Principle of DMACA-based fluorescent probes for enzyme activity.
References
- 1. This compound CAS#: 80883-54-1 [chemicalbook.com]
- 2. This compound | 80883-54-1 [amp.chemicalbook.com]
- 3. Ultrasensitive fluorescent probe for visual biosensing of esterase activity in living cells and its imaging application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: 7-Dimethylaminocoumarin-4-acetic acid (DMACA)
Welcome to the technical support center for 7-Dimethylaminocoumarin-4-acetic acid (DMACA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the photostability of this fluorescent probe.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments using DMACA.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Poor Labeling Efficiency: Incomplete conjugation of DMACA to the target molecule. | - Verify Labeling Chemistry: DMACA is often supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester, targeting primary amines. Ensure your target molecule has accessible primary amines.[1] - Optimize Reaction Buffer: For NHS ester reactions, maintain a pH of 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris) as they compete with the labeling reaction.[1] - Optimize Dye-to-Protein Ratio: Start with a 10- to 20-fold molar excess of the dye and optimize for your specific protein to avoid under- or over-labeling, the latter of which can cause quenching.[1] |
| Suboptimal Imaging Conditions: Incorrect microscope settings. | - Check Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for DMACA's spectral properties (approx. Ex/Em maxima: ~380/450 nm). - Optimize Exposure Time and Excitation Intensity: Use the lowest possible excitation intensity and the shortest exposure time that provides a detectable signal to minimize photobleaching.[1] | |
| Environmental Quenching: The local environment of the dye can quench fluorescence. | - Consider Solvent Polarity: The fluorescence of coumarin (B35378) derivatives can be sensitive to solvent polarity.[2] If possible, assess the fluorescence of your conjugate in different buffer systems. - Check for Quenching Amino Acids: Proximity to certain amino acid residues, such as tryptophan and tyrosine, can quench fluorescence. | |
| Rapid Signal Fading (Photobleaching) | High Excitation Light Intensity: Excessive laser or lamp power accelerates photobleaching. | - Reduce Excitation Power: Use the minimum light intensity necessary for adequate signal-to-noise. - Use Neutral Density Filters: Attenuate the excitation light before it reaches the sample. |
| Prolonged Exposure Time: Continuous illumination of the sample. | - Minimize Exposure: Only illuminate the sample when acquiring an image. Use shutters to block the light path when not imaging.[1] - Acquire Images Efficiently: Plan your imaging experiments to minimize the total time the sample is exposed to light. | |
| Presence of Oxygen: Molecular oxygen can contribute to the photodegradation of coumarin dyes.[3] | - Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to scavenge free radicals. - Deoxygenate Solutions (for in vitro assays): If compatible with your experiment, bubbling solutions with nitrogen or argon can reduce the oxygen content.[3] | |
| High Background Fluorescence | Excess Unconjugated Dye: Residual, unbound DMACA in the sample. | - Purify the Conjugate: Use appropriate chromatography (e.g., size exclusion, dialysis) to remove all unconjugated dye after the labeling reaction. |
| Autofluorescence: Intrinsic fluorescence from cells or tissues. | - Use a Control: Image an unstained sample to determine the level of autofluorescence. - Choose Appropriate Filters: Use narrow bandpass filters to specifically detect the DMACA signal and exclude autofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for DMACA?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its ability to fluoresce. For DMACA, this means that with continued exposure to excitation light during an experiment, the fluorescent signal will weaken and eventually disappear, which can compromise the quality and quantitative accuracy of the images or data collected.
Q2: What are the main factors that influence the photostability of DMACA?
A2: The photostability of DMACA, like other coumarin dyes, is influenced by several factors:
-
Excitation Light Intensity: Higher intensity light leads to faster photobleaching.
-
Duration of Exposure: The longer the exposure, the more photobleaching will occur.
-
Solvent Environment: The polarity of the solvent can affect the rate of photodegradation. For some aminocoumarins, degradation is faster in solvents of low polarity.[3]
-
Presence of Oxygen: Molecular oxygen can accelerate the photodegradation process.[3]
-
pH: The pH of the medium can affect the fluorescence intensity and potentially the photostability of coumarin derivatives.[4][5]
Q3: How can I measure the photostability of my DMACA conjugate?
A3: You can perform a photobleaching experiment. This typically involves acquiring a time-lapse series of images of your sample under constant illumination and measuring the decrease in fluorescence intensity over time. The rate of decay of the fluorescence signal is a measure of the photostability.
Q4: Are there any known degradation pathways for 7-aminocoumarin (B16596) dyes like DMACA?
A4: Yes, the photodegradation of 7-aminocoumarins can involve several pathways. One common mechanism is the dealkylation of the amino group at the 7-position.[6] Additionally, reactions with reactive oxygen species, such as singlet oxygen, can lead to the oxidation and degradation of the coumarin ring structure.[7] The presence of oxygen has been shown to accelerate photodegradation and can lead to the formation of fluorescent products, whereas in the absence of oxygen, non-fluorescent products are typically formed.[3]
Quantitative Data on Photostability
Table 1: Photophysical Properties of 7-(diethylamino)coumarin-3-carboxylic acid in Different Solvents
| Solvent | Fluorescence Quantum Yield (Φf) |
| Dioxane | 0.23 |
| Acetonitrile | 0.49 |
| Methanol | 0.60 |
| Ethylene Glycol | 0.58 |
Data extracted from studies on 7-(diethylamino)coumarin-3-carboxylic acid, a structurally similar compound, and may not be fully representative of DMACA.[8][9]
Experimental Protocols
Protocol for Assessing Photostability of DMACA in Solution
This protocol describes a method to quantify the rate of photodegradation of DMACA in a specific solvent using a spectrophotometer or spectrofluorometer.
Materials:
-
This compound (DMACA)
-
Spectroscopy grade solvent (e.g., ethanol, PBS)
-
Quartz cuvette
-
UV-Vis spectrophotometer or spectrofluorometer
-
Light source with a defined wavelength and intensity (e.g., the excitation source of the spectrofluorometer)
Procedure:
-
Prepare a stock solution of DMACA in the desired solvent at a concentration of ~1 mM.
-
Prepare a working solution by diluting the stock solution to an absorbance of approximately 0.1 at the excitation maximum of DMACA (~380 nm).
-
Measure the initial absorbance and fluorescence spectra of the working solution.
-
Continuously irradiate the sample in the cuvette with the excitation light source at a fixed wavelength and intensity.
-
Periodically measure the absorbance and/or fluorescence emission at set time intervals (e.g., every 1-5 minutes).
-
Plot the change in absorbance or fluorescence intensity as a function of irradiation time.
-
Calculate the photodegradation rate constant by fitting the decay curve to an appropriate kinetic model (e.g., first-order decay).
Visualizations
Below are diagrams illustrating key concepts and workflows related to DMACA photostability.
Caption: Proposed general photodegradation pathway for DMACA.
Caption: A logical workflow for troubleshooting DMACA fluorescence issues.
References
- 1. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. — Immunology [immunology.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing the reaction conditions for DMACA conjugation
Welcome to the technical support center for optimizing the reaction conditions for 4-(dimethylamino)cinnamaldehyde (DMACA) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the DMACA conjugation reaction?
A1: The DMACA conjugation reaction is an acid-catalyzed condensation reaction. In an acidic environment, DMACA forms an electrophilic carbocation. This carbocation then reacts with electron-rich molecules, such as flavanols (like catechins and proanthocyanidins) or indole-containing compounds, to produce a strongly colored product.[1][2] For instance, the reaction with indoles yields a green-blue azafulvenium salt, while the reaction with flavan-3-ols results in a blue or green chromophore.[1][3][4]
Q2: What are the primary applications of DMACA conjugation?
A2: DMACA is widely used as a sensitive and specific reagent for the quantitative determination of total flavanol content in various samples, particularly in the pharmaceutical and food industries.[2] It is also employed for the detection of indole (B1671886) released by bacteria and for high-resolution imaging of proanthocyanidins (B150500) in plant tissues due to its fluorogenic properties.[1][5]
Q3: What is the typical solvent system for a DMACA reaction?
A3: The samples are usually diluted in methanol (B129727) and mixed with a DMACA solution prepared in an acidic medium, often ethanol (B145695) containing hydrochloric acid.[2][5]
Q4: At what wavelength should the product of the DMACA reaction be measured?
A4: The colored product of the DMACA reaction with flavanols is typically measured at an absorbance maximum of around 640 nm.[2] For the reaction with indole, the maximum absorbance is centered at 624 nm.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Color Development | Incorrect pH: The reaction is acid-catalyzed and will not proceed efficiently at neutral or basic pH.[1][2] | Ensure the reaction medium is sufficiently acidic. Prepare the DMACA reagent in an acidic solvent like ethanol with hydrochloric acid.[5] Verify the pH of the final reaction mixture. |
| Inactive DMACA Reagent: The DMACA reagent may have degraded over time, especially if not stored properly. | Prepare a fresh DMACA solution. Store the stock solution protected from light and at a cool temperature. | |
| Absence or Low Concentration of Target Molecule: The sample may not contain the flavanol or indole compounds that react with DMACA. | Use a positive control with a known concentration of a reactive compound (e.g., catechin) to validate the assay. | |
| Interfering Substances: Components in the sample matrix may inhibit the reaction. | Consider sample purification or extraction steps to remove interfering compounds. | |
| Inconsistent or Irreproducible Results | Variable Reaction Time: The color development of the DMACA reaction is time-dependent.[1] | Standardize the incubation time for all samples and standards. A typical incubation time is around 30 minutes at room temperature.[5] |
| Temperature Fluctuations: Reaction kinetics can be sensitive to temperature changes. | Perform all incubations at a constant and controlled room temperature. | |
| Pipetting Errors: Inaccurate dispensing of samples, standards, or reagents will lead to variability. | Use calibrated pipettes and ensure proper pipetting technique. | |
| High Background Signal | Autofluorescence of Sample Matrix: For fluorometric detection, other compounds in the sample may autofluoresce in the same spectral region as the DMACA-proanthocyanidin product.[3] | Run a blank sample containing the matrix without the DMACA reagent to measure the background fluorescence. If necessary, employ sample cleanup procedures. |
| Precipitate Formation: High concentrations of reactants or interfering substances can lead to the formation of precipitates, scattering light and affecting absorbance readings.[3] | Dilute the sample or perform a cleanup step. Ensure all components are fully dissolved before measurement. |
Experimental Protocols
Protocol 1: Quantification of Total Flavanols in a Plant Extract
-
Preparation of DMACA Reagent:
-
Dissolve 0.05% (w/v) DMACA in absolute ethanol.
-
Add 0.8% (w/v) hydrochloric acid to the solution.[5]
-
This reagent should be prepared fresh for optimal performance.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a suitable standard, such as catechin, in methanol.
-
Create a series of standard dilutions to generate a calibration curve.
-
Dilute the plant extract sample with methanol to a concentration that falls within the range of the standard curve.
-
-
Reaction Procedure:
-
To a microplate well or a cuvette, add a specific volume of the standard or sample solution.
-
Add the DMACA reagent. A typical ratio might be 1 part sample/standard to 5 parts DMACA reagent.
-
Incubate the mixture for 30 minutes at room temperature, protected from light.[5]
-
-
Measurement and Analysis:
-
Measure the absorbance of the resulting green-blue solution at 640 nm using a spectrophotometer.[2]
-
Subtract the absorbance of a reagent blank (methanol + DMACA reagent).
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of total flavanols in the sample by interpolating its absorbance on the standard curve.
-
Visualizing Reaction Pathways and Workflows
Caption: The acid-catalyzed reaction mechanism of DMACA conjugation with a flavanol.
Caption: A typical experimental workflow for the quantification of flavanols using DMACA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low fluorescence signal with DMACA probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with DMACA (7-dimethylamino-4-methylcoumarin-3-acetic acid) probes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for DMACA probes?
The optimal excitation and emission wavelengths for DMACA can vary depending on the local environment and the molecule it is conjugated to. However, a common starting point for DMACA is an excitation wavelength in the range of 380-400 nm and an emission wavelength in the range of 440-460 nm. For DMACA-based assays involving NADPH, it is recommended to use an excitation wavelength greater than 400 nm to minimize background fluorescence from NADPH.[1][2]
Q2: What are the common causes of low fluorescence signal with DMACA probes?
Low fluorescence signals can arise from a variety of factors, including issues with the probe itself, the experimental conditions, and the instrumentation. Common causes include:
-
Probe Degradation: Improper storage or handling can lead to the degradation of the DMACA probe.
-
Inefficient Labeling: If you are labeling a protein or other molecule with a DMACA derivative, the labeling efficiency may be low.
-
Fluorescence Quenching: The fluorescence of DMACA can be quenched by other molecules in the sample or by self-quenching at high concentrations.
-
Suboptimal Buffer Conditions: pH and the presence of certain ions can significantly impact fluorescence intensity.
-
Incorrect Instrument Settings: Using non-optimal excitation/emission wavelengths or incorrect gain settings on the detector can lead to a weak signal.
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to photobleach.
Q3: How can I increase the fluorescence signal of my DMACA probe?
To enhance the fluorescence signal, consider the following:
-
Optimize Probe Concentration: Determine the optimal probe concentration through titration to avoid self-quenching.
-
Adjust Buffer pH: The fluorescence of many coumarin (B35378) derivatives is pH-sensitive.[3] Ensure the pH of your buffer is optimal for DMACA fluorescence.
-
Use Fresh Probe Solutions: Prepare fresh solutions of the DMACA probe from a properly stored stock to avoid issues with degradation.[4]
-
Minimize Photobleaching: Reduce the exposure time to the excitation light and use an anti-fade mounting medium if applicable.[5]
-
Check Instrument Settings: Ensure you are using the correct filter sets and that the detector gain is set appropriately.[1]
Troubleshooting Guides
Table 1: Troubleshooting Low Fluorescence Signal in Solution-Based Assays
| Observation | Potential Cause | Recommended Solution |
| Low signal in all samples, including positive controls | Probe degradation | Use a fresh aliquot of the DMACA probe. Ensure proper storage conditions (protected from light and moisture). |
| Incorrect buffer pH or composition | Optimize the pH of the assay buffer. Avoid buffers containing components known to quench coumarin fluorescence, such as high concentrations of halide ions (iodide, bromide).[6] | |
| Incorrect instrument settings | Verify the excitation and emission wavelengths are optimal for DMACA. Adjust the detector gain. For microplate readers, ensure the correct reading mode (e.g., top reading for solution assays) is selected.[1] | |
| Signal decreases over time | Photobleaching | Reduce the intensity and duration of light exposure. Use a plate reader with a shuttered light source. |
| Signal is initially high but then decreases rapidly | Enzyme instability or substrate depletion (for enzyme assays) | Optimize enzyme and substrate concentrations. Perform a time-course experiment to identify the linear range of the reaction. |
| High background fluorescence | Autofluorescence from sample components (e.g., NADPH) | If possible, use an excitation wavelength above 400 nm to minimize NADPH fluorescence.[1][2] Include a "no-probe" control to measure background. |
Table 2: Troubleshooting Low Fluorescence Signal in Cell-Based Assays
| Observation | Potential Cause | Recommended Solution |
| No or very weak signal in cells | Inefficient probe loading | Optimize probe concentration and incubation time. Use a permeabilization agent if the target is intracellular and the probe is not cell-permeant. |
| Probe efflux | Some cells actively pump out fluorescent dyes. Consider using a probenecid (B1678239) solution to inhibit efflux transporters. | |
| Cell death or stress | High probe concentrations can be cytotoxic. Perform a cell viability assay to determine the optimal non-toxic concentration. | |
| High background fluorescence | Non-specific binding of the probe | Increase the number and duration of wash steps after probe incubation.[7] |
| Autofluorescence from cells or media | Image cells in a phenol (B47542) red-free medium. Acquire an image of unstained cells to determine the level of autofluorescence. | |
| Signal is localized to incorrect cellular compartments | Probe instability or metabolism | Use a more stable derivative of the probe if available. Analyze probe localization at different time points. |
Experimental Protocols
General Protocol for a DMACA-Based Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity using a DMACA-based substrate that releases a fluorescent product upon cleavage.
Materials:
-
DMACA-based enzyme substrate
-
Purified enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the DMACA-based substrate in a suitable solvent (e.g., DMSO).
-
Dilute the enzyme to the desired concentration in cold assay buffer. Keep the enzyme on ice.
-
Prepare a standard curve using the fluorescent product of the reaction (if available) or a related coumarin compound.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no-enzyme" controls. Add 20 µL of assay buffer to the "no-enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the DMACA-based substrate to all wells to start the reaction. The final volume should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for the fluorescent product.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For endpoint assays, subtract the fluorescence of the "no-enzyme" control from all other readings.
-
Calculate the enzyme activity and the percentage of inhibition for samples containing inhibitors.
-
Visualizations
Caption: Workflow for a DMACA-based enzyme activity assay.
Caption: Decision tree for troubleshooting low fluorescence signals.
References
Technical Support Center: Preventing Non-specific Binding of DMACA-Labeled Proteins
Welcome to the technical support center for troubleshooting issues related to the non-specific binding of 7-(diethylamino)coumarin-3-carboxylic acid (DMACA)-labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to help you achieve high-quality, specific signals in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with DMACA-labeled proteins?
A1: Non-specific binding of DMACA-labeled proteins can stem from several factors:
-
Hydrophobic Interactions: Coumarin dyes, including DMACA, can exhibit hydrophobic properties, leading to non-specific interactions with hydrophobic surfaces on your sample, substrate (e.g., plastic wells, glass slides), or other proteins.
-
Electrostatic Interactions: Charged residues on the labeled protein can interact non-specifically with oppositely charged surfaces or molecules in your experimental system.
-
Protein Aggregation: The labeling process or experimental conditions can sometimes induce aggregation of the labeled protein, which can then bind non-specifically to various surfaces.
-
Inadequate Blocking: Insufficient or ineffective blocking of non-specific binding sites on your substrate or sample is a common cause of high background.
-
Suboptimal Washing: Incomplete removal of unbound or weakly bound labeled protein during washing steps can lead to a high background signal.
Q2: I'm observing high background fluorescence in my immunofluorescence experiment. What are the first troubleshooting steps I should take?
A2: High background in immunofluorescence is a common issue. Here’s a prioritized troubleshooting workflow:
-
Optimize Blocking: Your blocking step is the first line of defense. Ensure you are using an appropriate blocking agent at an effective concentration and for a sufficient duration. See our detailed guide on "Optimizing Your Blocking Strategy" below.
-
Review Washing Protocol: Increase the number and/or duration of your wash steps to more effectively remove non-specifically bound protein. The inclusion of a non-ionic detergent like Tween-20 in your wash buffer is highly recommended.[1][2][3]
-
Titrate Your Labeled Protein: Using too high a concentration of your DMACA-labeled protein is a frequent cause of high background. Perform a titration to find the optimal concentration that maximizes your specific signal while minimizing background.
-
Check for Autofluorescence: Your sample itself might be autofluorescent. Image an unstained control sample under the same conditions to assess the level of endogenous fluorescence.[2]
Q3: Which blocking agent is best for my experiment with DMACA-labeled proteins?
A3: The choice of blocking agent can significantly impact your results. The two most common and effective blocking agents are Bovine Serum Albumin (BSA) and Casein (often used as non-fat dry milk).
-
Bovine Serum Albumin (BSA): A single-protein blocking agent that is effective in many applications. It is particularly recommended when working with biotin-avidin systems as it is biotin-free.[4] However, be aware that BSA itself can be a source of fluorescence, which might contribute to background in highly sensitive assays.[5]
-
Casein/Non-Fat Dry Milk: A mixture of proteins that can be a very effective and economical blocking agent.[6][7] However, it is not recommended for use when detecting phosphoproteins, as casein is a phosphoprotein and can lead to high background.
The optimal blocking agent and its concentration should be determined empirically for your specific assay.
Q4: Can the detergent in my buffers affect my results?
A4: Yes, detergents play a crucial role. Non-ionic detergents like Tween-20 are commonly added to blocking and washing buffers to reduce non-specific binding by disrupting hydrophobic interactions.[8] However, be aware that Tween-20 itself can be autofluorescent, especially when dried on blots, which could increase background in some fluorescent assays.[9][10] It is often recommended to use Tween-20 in wash buffers and antibody dilution buffers but to omit it from the primary blocking buffer in fluorescent applications.[10]
Troubleshooting Guides
Guide 1: Optimizing Your Blocking Strategy
High background signal is often a result of inadequate blocking. This guide provides a systematic approach to optimizing your blocking conditions.
Key Principles of Blocking:
The goal of blocking is to saturate all potential sites of non-specific binding on your experimental surface (e.g., microplate well, membrane, glass slide) without interfering with the specific binding of your DMACA-labeled protein to its target.
Troubleshooting Workflow for Blocking Optimization:
Caption: A step-by-step workflow for troubleshooting and optimizing your blocking protocol.
Data Presentation: Comparison of Common Blocking Agents
While the optimal blocking agent and concentration must be determined empirically, the following table provides a general comparison of BSA and Casein.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, good for biotin-avidin systems.[4] | Can be a source of fluorescence, potentially less effective than casein in some cases.[5][6] |
| Casein (Non-fat dry milk) | 1-5% (w/v) | Inexpensive, highly effective in many applications.[6][7] | Contains phosphoproteins and endogenous biotin, not suitable for all assays. |
Guide 2: Fine-Tuning Your Washing Protocol
Insufficient washing can leave behind unbound or weakly bound DMACA-labeled protein, leading to high background.
Key Principles of Washing:
The goal of washing is to remove non-specifically bound molecules while retaining the specifically bound ones. This is achieved through a combination of buffer composition, wash duration, and the number of wash cycles.
Troubleshooting Workflow for Washing Optimization:
Caption: A workflow for optimizing your washing steps to reduce background fluorescence.
Data Presentation: Effect of Tween-20 Concentration on Signal-to-Noise Ratio (Illustrative Example)
The optimal concentration of Tween-20 can vary. The following table illustrates a hypothetical optimization experiment.
| Tween-20 Concentration (%) | Relative Signal Intensity | Relative Background Intensity | Signal-to-Noise Ratio (Signal/Background) |
| 0 | 100 | 50 | 2.0 |
| 0.05 | 98 | 25 | 3.9 |
| 0.1 | 95 | 15 | 6.3 |
| 0.2 | 90 | 20 | 4.5 |
This is an illustrative example. Optimal concentrations should be determined experimentally.
Experimental Protocols
Protocol 1: General DMACA-NHS Ester Protein Labeling
This protocol provides a general guideline for labeling proteins with DMACA-NHS ester. It is essential to optimize the molar ratio of dye to protein for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
DMACA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Dissolve your protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Prepare a 10 mg/mL stock solution of DMACA-NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Calculate the required volume of the DMACA-NHS ester stock solution to achieve the desired molar excess of dye to protein (a starting point of 8-10 fold molar excess is recommended).[11][12]
-
Slowly add the DMACA-NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein (this will be the first colored band to elute).
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of DMACA.
-
Protocol 2: Optimizing Blocking Buffer Concentration
This protocol describes how to perform a titration to determine the optimal concentration of your chosen blocking agent.
Materials:
-
Your experimental setup (e.g., 96-well plate, glass slides)
-
Blocking agents to be tested (e.g., BSA, Casein)
-
Your DMACA-labeled protein
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Detection instrument (e.g., fluorescence plate reader, fluorescence microscope)
Procedure:
-
Prepare a Dilution Series of Blocking Agents: Prepare a range of concentrations for each blocking agent you want to test (e.g., for BSA: 0.5%, 1%, 2%, 3%, 5% in PBS).
-
Blocking:
-
Coat your experimental surfaces with your target if applicable.
-
Apply the different concentrations of blocking buffers to your surfaces and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Incubation with Labeled Protein:
-
Wash the surfaces with wash buffer.
-
Incubate all surfaces with the same concentration of your DMACA-labeled protein (a concentration known to give high background).
-
-
Washing: Perform your standard washing protocol on all surfaces.
-
Detection and Analysis:
-
Measure the fluorescence intensity for each blocking condition.
-
Include a "no blocking" control to represent the maximum background.
-
The optimal blocking concentration is the one that provides the lowest background signal without significantly diminishing your specific signal (if a specific binding partner is included).
-
Signaling Pathways and Workflows
Workflow for Troubleshooting Non-Specific Binding
This diagram outlines the logical progression for diagnosing and resolving issues with non-specific binding.
Caption: A logical workflow for systematically troubleshooting non-specific binding issues.
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. youtube.com [youtube.com]
- 6. candor-bioscience.de [candor-bioscience.de]
- 7. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 9. Optimization of blocking conditions for fluorescent Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
Technical Support Center: 7-Dimethylaminocoumarin-4-acetic acid (DMACA)
Welcome to the technical support center for 7-Dimethylaminocoumarin-4-acetic acid (DMACA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the pH sensitivity of DMACA fluorescence and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the pH sensitivity of DMACA fluorescence?
A1: The fluorescence of this compound is dependent on its molecular structure, which can be altered by the pH of the surrounding environment. The 7-dimethylamino group is a key functional group that can be protonated under acidic conditions. This protonation changes the electronic properties of the fluorophore, leading to shifts in its absorption and emission spectra, as well as changes in fluorescence intensity. Generally, for this class of coumarins, the fluorescence color changes from blue in acidic solutions to yellow-green in alkaline conditions.[1][2]
Q2: What is the pKa of this compound?
A2: While the exact pKa of this compound is not widely reported in the literature, it is expected to be in the acidic to neutral range. Related coumarin (B35378) derivatives, such as 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971) (DiFMU), have a pKa of 4.9, while 7-hydroxy-4-methylcoumarin has a pKa of 7.8.[3] The pKa is the pH at which the protonated and deprotonated forms of the molecule are in equal concentration, and it represents the point of maximal pH sensitivity.
Q3: How does the fluorescence emission of DMACA change with pH?
A3: For coumarin derivatives with a 7-amino group, a significant shift in the emission wavelength is observed with changes in pH. In acidic environments, the fluorescence is typically in the blue region of the spectrum (around 440-460 nm). As the pH increases and the amino group becomes deprotonated, the emission undergoes a bathochromic shift (a shift to longer wavelengths), often into the green-yellow region (around 530-540 nm).[1][2]
Q4: How does the fluorescence intensity of DMACA change with pH?
A4: The fluorescence intensity of DMACA is also highly dependent on pH. The protonated form (at low pH) often exhibits lower fluorescence quantum yield compared to the deprotonated form (at higher pH). Some coumarin-based pH probes are designed as "turn-on" sensors, where the fluorescence intensity increases significantly as the pH rises from acidic to neutral or alkaline.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
-
Question: I am not observing any significant fluorescence from my DMACA sample. What could be the issue?
-
Answer:
-
Incorrect pH: Ensure your buffer pH is in a range where DMACA is fluorescent. In highly acidic conditions, the fluorescence might be quenched. Prepare fresh buffers and verify their pH with a calibrated pH meter.
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for DMACA. For the protonated form, try excitation around 350-380 nm and for the deprotonated form, around 400-420 nm.
-
Photobleaching: Coumarin dyes can be susceptible to photobleaching (fading) upon prolonged exposure to excitation light. Minimize light exposure by using neutral density filters, reducing exposure times, or using an anti-fade mounting medium for microscopy.
-
Low Concentration: The concentration of DMACA might be too low to produce a detectable signal. Prepare a fresh, more concentrated stock solution and perform a concentration titration to find the optimal concentration for your experiment.
-
Issue 2: High Background Fluorescence
-
Question: My fluorescence signal is being obscured by high background noise. How can I reduce it?
-
Answer:
-
Autofluorescence: Biological samples, such as cells and tissues, can exhibit natural fluorescence (autofluorescence). To check for this, image an unstained control sample under the same conditions. If autofluorescence is high, you may need to use spectral unmixing techniques or choose different excitation/emission wavelengths to better separate the DMACA signal from the background.
-
Contaminated Reagents: Buffers, media, or other reagents can be a source of background fluorescence. Test each component of your experimental solution in the fluorometer to identify any fluorescent contaminants. Using high-purity solvents and freshly prepared solutions is recommended.
-
Non-specific Binding: In cellular imaging, DMACA might bind non-specifically to cellular components. Optimize your staining protocol by adjusting the dye concentration and incubation time. Include adequate washing steps to remove unbound probe.
-
Issue 3: Unexpected Emission Wavelength
-
Question: The emission maximum I am observing is different from the expected values. Why is this happening?
-
Answer:
-
Solvent Effects (Solvatochromism): The fluorescence of coumarin dyes is sensitive to the polarity of the solvent. A change in the solvent can cause a shift in the emission wavelength. Ensure you are using the same solvent as in your reference protocol.
-
Incorrect pH: As detailed in the FAQs, the emission wavelength of DMACA is pH-dependent. A small deviation in the pH of your buffer can lead to a significant shift in the emission maximum. Always double-check the pH of your solutions.
-
Binding to Other Molecules: The fluorescence spectrum of DMACA can be altered upon binding to other molecules, such as proteins or proanthocyanidins (B150500).[4] This is an important consideration when working in complex biological media.
-
Quantitative Data
The following table summarizes the typical pH-dependent fluorescence characteristics of a 7-dialkylamino-coumarin dye, which is representative of the behavior expected from DMACA. The exact values for DMACA may vary.
| pH Range | Protonation State | Typical Excitation Max (nm) | Typical Emission Max (nm) | Relative Fluorescence Intensity | Observed Color |
| < 4 | Protonated | ~365 nm | ~440-460 nm | Low to Moderate | Blue |
| 4 - 7 | Mixed | Variable | Variable | Increasing with pH | Blue-Green |
| > 7 | Deprotonated | ~410 nm | ~530-540 nm | High | Green-Yellow |
Experimental Protocols
Protocol: Measuring pH using DMACA Fluorescence
This protocol provides a general workflow for measuring pH in a cell-free system using DMACA.
-
Reagent Preparation:
-
DMACA Stock Solution: Prepare a 1 mM stock solution of DMACA in a suitable organic solvent like DMSO or ethanol. Store protected from light at -20°C.
-
Buffer Solutions: Prepare a series of buffers with known pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8, borate (B1201080) buffers for pH 8-10). The buffer concentration should be sufficient to maintain a stable pH upon addition of the DMACA solution.
-
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to the appropriate value based on the expected pH range (e.g., 365 nm for acidic solutions or 410 nm for alkaline solutions).
-
Set the emission scan range (e.g., 400 nm to 650 nm) to capture the full fluorescence spectrum.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio. A 5 nm slit width is a good starting point.
-
-
Calibration Curve Generation:
-
For each standard buffer solution, add a small, fixed volume of the DMACA stock solution to a cuvette containing the buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum for each buffer solution.
-
Plot the fluorescence intensity at a chosen emission wavelength (e.g., 450 nm or 535 nm) or the ratio of intensities at two wavelengths (e.g., I535nm / I450nm) against the corresponding pH values to generate a calibration curve.
-
-
Sample Measurement:
-
Add the same final concentration of DMACA to your unknown sample.
-
Record the fluorescence emission spectrum under the same instrument settings used for the calibration.
-
Determine the fluorescence intensity (or ratio) for your unknown sample and use the calibration curve to determine its pH.
-
Visualizations
Caption: Relationship between pH, DMACA protonation state, and fluorescence emission.
Caption: Experimental workflow for pH measurement using DMACA.
References
- 1. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
Technical Support Center: 7-Dimethylaminocoumarin-4-acetic acid (DMACA)
Welcome to the technical support center for 7-Dimethylaminocoumarin-4-acetic acid (DMACA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and effective use of this fluorescent probe in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMACA)?
A1: this compound is a fluorescent probe that emits in the blue region of the spectrum.[1] It is commonly used for labeling proteins and other biomolecules that contain primary amine groups.
Q2: What are the excitation and emission wavelengths of DMACA?
A2: The spectral properties of DMACA can be influenced by its environment. In methanol, it has an excitation maximum of approximately 370 nm. The emission maximum is in the violet-blue region, around 381-450 nm.[1][2]
Q3: In what solvents is DMACA soluble?
A3: DMACA is soluble in organic solvents such as N,N-dimethylformamide (DMF) and methanol.
Q4: How should I store DMACA?
A4: For long-term storage, solid DMACA should be kept at 2-8°C and protected from light. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[2]
Q5: What are the primary safety precautions when handling DMACA?
A5: DMACA is for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves, lab coat, and eye protection.
Data Presentation
Table 1: Storage and Handling of this compound
| Parameter | Recommendation | Source(s) |
| Storage (Solid) | 2-8°C, protect from light | - |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months, protect from light | [2] |
| Recommended Solvents | N,N-dimethylformamide (DMF), Methanol | - |
| Safety | Standard laboratory precautions (gloves, eye protection) | - |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using DMACA.
Issue 1: Low or No Fluorescent Signal
-
Question: I have labeled my protein with DMACA, but the fluorescent signal is very weak or absent. What could be the problem?
-
Answer: Low fluorescence can stem from several factors:
-
Inefficient Labeling:
-
Verify Reaction pH: For labeling primary amines with a succinimidyl ester (SE) derivative of DMACA, the optimal pH is typically between 8.3 and 8.5.[3]
-
Check for Competing Amines: Buffers containing primary amines, such as Tris, will compete with your protein for the reactive dye. It is advisable to use amine-free buffers like phosphate-buffered saline (PBS) or bicarbonate buffer.[4]
-
Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can result in under-labeling. A 10- to 20-fold molar excess of the dye is a common starting point for optimization.[3][4]
-
-
Fluorescence Quenching:
-
High Degree of Labeling: Over-labeling can lead to self-quenching of the fluorophores.[1] Try reducing the dye-to-protein molar ratio in your labeling reaction.
-
Environmental Effects: The fluorescence of coumarin (B35378) dyes is sensitive to the local environment. Proximity to certain amino acid residues, like tryptophan, can quench fluorescence.[3] The polarity of the solvent also plays a role; coumarin fluorescence can decrease in highly hydrophobic environments.[5]
-
-
Instrument Settings:
-
Issue 2: High Background Fluorescence
-
Question: I am observing high background fluorescence in my sample. How can I reduce it?
-
Answer: High background is often due to the presence of unbound dye.
-
Improve Purification: Ensure that all non-conjugated dye has been removed from your labeled protein. Size exclusion chromatography (e.g., a G-25 column) or extensive dialysis are effective methods for removing free dye.[3]
-
Reduce Dye Concentration: Using a large excess of the dye in the labeling reaction can lead to non-specific binding and higher background. Try reducing the dye-to-protein molar ratio.
-
Probe Aggregation: At high concentrations, fluorescent dyes can form aggregates that may bind non-specifically.[6] Prepare fresh dye stock solutions and avoid using solutions that have been stored for extended periods, especially if precipitation is observed.
-
Experimental Protocols
Detailed Methodology for Protein Labeling with DMACA-Succinimidyl Ester (SE)
This protocol provides a general procedure for conjugating the succinimidyl ester of DMACA to primary amines on a protein, such as an antibody.
1. Reagent Preparation:
- Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3), to a final concentration of 2.5 mg/mL.[3]
- DMACA-SE Stock Solution: Allow the vial of DMACA-SE to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO. Vortex briefly to ensure the dye is fully dissolved.[3]
2. Labeling Reaction:
- Calculate the required volume of the 10 mM DMACA-SE stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.[3][4]
- Add the calculated volume of the dye stock solution to the protein solution while gently stirring.
- Incubate the reaction for 1 hour at room temperature, protected from light.
3. Purification of the Labeled Protein:
- Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS.[3]
- Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
4. Determination of the Degree of Labeling (DOL):
- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the excitation maximum of DMACA (~350 nm for the conjugate, A350).
- The Degree of Labeling can be calculated using the following formula, which requires the molar extinction coefficients (ε) of the protein and the dye, and a correction factor (CF) for the dye's absorbance at 280 nm.[7][8]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Reactive Coumarins | AAT Bioquest [aatbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of DMACA-Labeled Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 4-dimethylaminocinnamaldehyde (B146742) (DMACA)-labeled conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying DMACA-labeled conjugates?
The primary challenges in purifying DMACA-labeled conjugates stem from the properties of the DMACA dye itself and the heterogeneity of the conjugation reaction. Key issues include:
-
Removal of Free DMACA: Excess, unreacted DMACA dye must be efficiently removed to prevent interference in downstream applications and ensure accurate characterization.
-
Separation of Labeled from Unlabeled Protein: Achieving a homogenous population of labeled protein requires separating it from the unlabeled protein.
-
Heterogeneity of the Conjugate: The labeling reaction often produces a mixture of conjugates with varying dye-to-protein ratios (DPR). Depending on the application, it may be necessary to isolate a specific DPR species.
-
Protein Aggregation: The hydrophobic nature of the DMACA dye can increase the propensity of the labeled protein to aggregate, leading to loss of product and activity.[1][2][3][4]
-
Maintaining Protein Integrity: The purification process should be gentle enough to preserve the structure and function of the protein conjugate.
Q2: Which purification method is best for my DMACA-labeled conjugate?
The optimal purification method depends on several factors, including the properties of your protein, the scale of your experiment, and the desired purity of the final product. A combination of methods is often employed. Here's a general guide:
-
Size Exclusion Chromatography (SEC): Ideal for removing unconjugated DMACA and separating aggregates from the monomeric conjugate. It is a gentle method that preserves protein activity.[5][6]
-
Hydrophobic Interaction Chromatography (HIC): Well-suited for separating conjugates with different dye-to-protein ratios, as the DMACA label increases the hydrophobicity of the protein.[7]
-
Ion Exchange Chromatography (IEX): Can be used to separate labeled from unlabeled protein, as the DMACA label can alter the net charge of the protein.[8][9][10][11]
-
Tangential Flow Filtration (TFF): An efficient method for buffer exchange, removal of free dye, and concentrating the conjugate solution, particularly for larger scale preparations.[12][13][14][15]
Q3: How does the dye-to-protein ratio (DPR) affect purification?
The DPR significantly impacts the physicochemical properties of the conjugate:
-
Increased Hydrophobicity: A higher DPR leads to a more hydrophobic conjugate, which will bind more strongly to HIC resins.
-
Altered Charge: The DMACA molecule has a predicted pKa of around 4.59, meaning it is likely neutral or slightly basic at physiological pH.[16] Covalent attachment to lysine (B10760008) residues will neutralize their positive charge, leading to a decrease in the protein's isoelectric point (pI).[17][18] This change in charge can be exploited for separation using IEX.
-
Aggregation Tendency: Higher DPRs can increase the risk of protein aggregation due to increased surface hydrophobicity.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of DMACA-labeled conjugates.
Issue 1: Low Recovery of the Labeled Conjugate
| Possible Cause | Troubleshooting Strategy |
| Protein Precipitation/Aggregation | - Optimize buffer conditions (pH, ionic strength). Keep the pH at least one unit away from the protein's pI.[1][2] - Work at a lower protein concentration.[1][2] - Add stabilizing excipients such as glycerol (B35011) or non-ionic detergents (e.g., Tween-20) at low concentrations.[2][19] - Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[2] |
| Strong Binding to Chromatography Resin | - HIC: Decrease the salt concentration in the elution buffer or use a weaker binding salt. - IEX: Increase the salt concentration or change the pH of the elution buffer to reverse the charge interaction.[8][9][20] |
| Non-specific Binding to Surfaces | - Use low-protein-binding tubes and membranes. - Include a non-ionic detergent in buffers to minimize surface adsorption. |
| Loss during TFF | - Select a membrane with a molecular weight cut-off (MWCO) that is 3-6 times smaller than the molecular weight of the conjugate to ensure high retention.[21] - Optimize transmembrane pressure (TMP) and cross-flow rate to minimize membrane fouling.[15] |
Issue 2: Incomplete Removal of Free DMACA Dye
| Possible Cause | Troubleshooting Strategy |
| Insufficient Separation by SEC | - Increase the column length for better resolution. - Optimize the flow rate; a slower flow rate can improve separation. - Ensure the sample volume is appropriate for the column size (typically 1-2% of the column volume). |
| Inefficient Diafiltration (TFF) | - Perform a sufficient number of diavolumes (typically 5-10) to wash out the free dye. - Ensure the chosen membrane has a high permeability for the DMACA molecule. |
| Dye Adsorption to Surfaces | - Pre-rinse all tubing and containers with buffer to saturate non-specific binding sites. - Consider adding a small amount of organic solvent (e.g., DMSO, ethanol) to the wash buffers if compatible with the protein, to help solubilize and remove adsorbed dye. |
Issue 3: Presence of Aggregates in the Final Product
| Possible Cause | Troubleshooting Strategy |
| High Dye-to-Protein Ratio | - Optimize the labeling reaction to achieve a lower, more controlled DPR. - Use HIC to separate species with lower DPR, which are generally less prone to aggregation. |
| Suboptimal Buffer Conditions | - Screen different buffer compositions (pH, salts, excipients) for their ability to maintain protein solubility. - Avoid buffers where the pH is close to the protein's isoelectric point (pI).[1][2] |
| Freeze-Thaw Cycles | - Aliquot the purified conjugate and store at -80°C. - Add a cryoprotectant like glycerol (e.g., 10-20%) before freezing.[2] |
| Ineffective SEC Purification | - Use a high-resolution SEC column specifically designed for separating monomers from aggregates.[5][6][22][23][24] - Calibrate the SEC column with appropriate molecular weight standards to accurately identify monomer and aggregate peaks.[24] |
Quantitative Data Summary
The following tables provide typical performance characteristics for common purification techniques used for fluorescently labeled protein conjugates. Note that these are general guidelines, and optimal conditions should be determined empirically for each specific conjugate.
Table 1: Comparison of Purification Techniques for DMACA-Labeled Conjugates
| Technique | Primary Application | Typical Recovery | Purity Achieved | Scalability |
| Size Exclusion Chromatography (SEC) | Removal of free dye, aggregate removal | >90% | >98% monomer | Low to Medium |
| Hydrophobic Interaction Chromatography (HIC) | Separation by DPR, aggregate removal | 80-95% | High (can isolate specific DPR species) | Medium to High |
| Ion Exchange Chromatography (IEX) | Separation of labeled/unlabeled protein, charge variants | 85-98% | High (can resolve different charge states) | High |
| Tangential Flow Filtration (TFF) | Buffer exchange, free dye removal, concentration | >95%[14] | Not a high-resolution separation method | High |
Table 2: Typical Operating Parameters for Purification Methods
| Method | Parameter | Typical Value/Range |
| SEC | Mobile Phase | Phosphate-buffered saline (PBS) or similar physiological buffer |
| Flow Rate | 0.5 - 1.0 mL/min for analytical columns | |
| Sample Load | 1-2% of total column volume | |
| HIC | Binding Buffer | High salt concentration (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in buffer) |
| Elution | Decreasing salt gradient | |
| IEX | Binding Buffer | Low salt concentration (e.g., 20-50 mM buffer) |
| Elution | Increasing salt gradient or pH change | |
| TFF | Membrane MWCO | 3-6x smaller than the conjugate's molecular weight |
| Transmembrane Pressure (TMP) | 10-30 psi (to be optimized) | |
| Diafiltration Volumes | 5-10 |
Experimental Protocols
Protocol 1: Purification of DMACA-Labeled Antibody using SEC
-
Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex 200 or equivalent) with at least two column volumes of sterile-filtered PBS, pH 7.4.
-
Sample Preparation: Centrifuge the DMACA-labeled antibody reaction mixture at 14,000 x g for 10 minutes to remove any large aggregates.
-
Sample Injection: Inject the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2% of the total column volume for optimal resolution.
-
Chromatography: Run the chromatography at a flow rate appropriate for the column (e.g., 0.5 mL/min for a 10/300 column). Monitor the elution profile at 280 nm (for protein) and the absorbance maximum of DMACA-conjugate (around 650 nm).
-
Fraction Collection: Collect fractions corresponding to the main protein peak that also shows absorbance at the DMACA wavelength. The first peak is typically aggregates, the main peak is the monomeric conjugate, and later eluting peaks correspond to free dye.
-
Purity Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm purity and determine the dye-to-protein ratio.
Visualizations
Caption: Experimental workflow for DMACA-labeled conjugate purification.
Caption: Troubleshooting logic for DMACA conjugate purification.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. SEC and RPLC Based Protein Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Ion Exchange Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 12. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Tangential Flow Filtration (TFF) – Clarification to Final Processing | Sartorius [sartorius.com]
- 16. 4-(Dimethylamino)cinnamaldehyde | 6203-18-5 [chemicalbook.com]
- 17. Labeling effects on the isoelectric point of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. med.upenn.edu [med.upenn.edu]
- 20. goldbio.com [goldbio.com]
- 21. rocker.com.tw [rocker.com.tw]
- 22. How to Analyze Protein Purity and Homogeneity Using SEC-HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 23. waters.com [waters.com]
- 24. agilent.com [agilent.com]
Technical Support Center: 7-Dimethylaminocoumarin-4-acetic acid (DMACA)
Welcome to the technical support center for 7-Dimethylaminocoumarin-4-acetic acid (DMACA) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMACA) and what are its primary applications?
This compound is a fluorescent probe belonging to the coumarin (B35378) family of dyes. Coumarins are known for being UV-excitable, blue-emitting fluorophores.[1][2][3] The carboxylic acid group on DMACA allows for its conjugation to other molecules, often after activation as a succinimidyl ester (NHS ester).
Key applications include:
-
Fluorescent Labeling: The succinimidyl ester of DMACA (DMACA-SE) is used to covalently label primary amines on proteins, peptides, and other biomolecules.
-
Staining in Plant Biology: DMACA is a well-established reagent for the specific staining and localization of proanthocyanidins (B150500) (PAs) in plant tissues, where it exhibits a distinct fluorescence emission.[4][5][6][7][8]
-
Microbiology: It can be used in microbiology to test for an organism's ability to split indole (B1671886) from tryptophan.
Q2: What are the spectral properties of DMACA?
The spectral properties of coumarin dyes are sensitive to their local environment, including solvent polarity and binding to target molecules.[]
When used for staining proanthocyanidins (PAs) in plant tissues, DMACA exhibits a significant shift in its absorbance and fluorescence spectra.
| Parameter | DMACA Alone | DMACA Bound to Proanthocyanidins (PAs) | DMACA-SE Conjugate (General) |
| Absorbance Maxima (λabs) | ~250 nm and ~390 nm[4][6] | 640 - 650 nm[4][6] | Not specified, but likely similar to other aminocoumarins. |
| Excitation Maxima (λex) | Not typically fluorescent alone. | 620 - 660 nm[4] | ~445 nm (for a similar compound) |
| Emission Maxima (λem) | Not typically fluorescent alone. | 680 - 700 nm[4] | ~482 nm (for a similar compound) |
| Stokes Shift | N/A | 40 - 60 nm[4] | ~37 nm (for a similar compound) |
| Quantum Yield (Φ) | Low | Not specified | Varies with solvent and conjugation partner. Can decrease in polar solvents.[10] |
| Extinction Coefficient (ε) | Not specified | Not specified | Not specified |
Note: Data for DMACA-SE conjugates is based on the closely related 7-Diethylaminocoumarin-3-carboxylic acid, succinimidyl ester, as specific data for DMACA-SE was not available.
Q3: Is DMACA photostable?
Yes, when used for staining PAs in plant tissues, DMACA has been shown to be highly photostable. In one study, its fluorescence intensity decreased by less than 10% after 5 minutes of continuous laser exposure, outperforming other common stains like Calcofluor White.[4]
Troubleshooting Guides
Section 1: Issues with DMACA-SE Protein/Peptide Conjugation
This section addresses common problems when using the N-hydroxysuccinimide (NHS) ester of DMACA to label biomolecules.
Q1.1: My labeling efficiency is low or non-existent. What went wrong?
Low labeling efficiency is a common issue with NHS ester reactions. The flowchart below outlines a systematic troubleshooting approach.
References
- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 7-(Dimethylamino)coumarin-4-acetic acid | CAS#:80883-54-1 | Chemsrc [chemsrc.com]
- 3. This compound | C13H13NO4 | CID 2762622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 5. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. [publications.scilifelab.se]
- 6. researchgate.net [researchgate.net]
- 7. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 10. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Guide: 7-Dimethylaminocoumarin-4-acetic acid vs. Fluorescein for Fluorescence-Based Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the selection of an appropriate dye is paramount for the success of experimental assays. This guide provides a detailed comparison of two fluorescent molecules: 7-Dimethylaminocoumarin-4-acetic acid (DMACA) and the widely-used fluorescein (B123965). This objective analysis, supported by available experimental data and detailed protocols, aims to assist researchers in making informed decisions for their specific applications.
Photophysical and Chemical Properties: A Head-to-Head Comparison
A summary of the key photophysical and chemical properties of DMACA and fluorescein is presented below. It is important to note that while extensive data is available for fluorescein, specific quantitative photophysical data for DMACA is less prevalent in the literature.
| Property | This compound (DMACA) | Fluorescein |
| Excitation Max (λex) | ~380 nm | ~494 nm[1] |
| Emission Max (λem) | ~450 nm | ~521 nm[1] |
| Molar Extinction Coefficient (ε) | Data not readily available | ~92,300 cm⁻¹M⁻¹ in ethanol[2] |
| Fluorescence Quantum Yield (ΦF) | Data not readily available | ~0.97 in basic ethanol[3] |
| Fluorescence Lifetime (τ) | Data not readily available | ~4.06 ns in alkaline aqueous solution[4] |
| pH Sensitivity | Fluorescence of related coumarin (B35378) derivatives is pH-dependent[5][6][7] | Highly pH-sensitive; fluorescence decreases significantly in acidic conditions |
| Photostability | Generally considered to have good photostability | Prone to photobleaching[8] |
| Solubility | Soluble in organic solvents like DMSO | Water-soluble, particularly at higher pH |
In-Depth Analysis
Spectral Properties: DMACA exhibits excitation and emission in the violet-blue region of the spectrum, while fluorescein is characterized by its bright green fluorescence. This fundamental difference in their spectral profiles is a primary consideration for experimental design, particularly in multicolor imaging experiments to minimize spectral overlap.
Quantum Yield and Brightness: Fluorescein is renowned for its high fluorescence quantum yield in aqueous solutions at physiological pH, contributing to its exceptional brightness. While specific data for DMACA is scarce, coumarin derivatives, in general, can exhibit a wide range of quantum yields depending on their structure and solvent environment.
Photostability: A significant drawback of fluorescein is its susceptibility to photobleaching under prolonged illumination. In contrast, coumarin dyes are often cited for their superior photostability, a critical advantage for time-lapse imaging and other applications requiring long-term observation.
Experimental Protocols
For a direct and rigorous comparison of DMACA and fluorescein, the following experimental protocols are recommended.
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capacity of each dye at its absorption maximum.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of each dye (e.g., 10 mM) in a suitable solvent (e.g., DMSO for DMACA, 0.1 M NaOH for fluorescein).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4). Aim for a concentration range that yields absorbance values between 0.1 and 1.0.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the experimental buffer as a blank.
-
Data Analysis: Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of fluorescence emission of DMACA relative to a standard (fluorescein).
Protocol:
-
Standard Selection: Use a well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample. For comparing with DMACA, a standard with emission in a similar spectral region would be ideal, but fluorescein can be used with appropriate corrections.
-
Solution Preparation: Prepare a series of dilutions of both the sample (DMACA) and the standard (fluorescein) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime
Objective: To measure the average time the fluorophore spends in the excited state before returning to the ground state.
Protocol:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Sample Preparation: Prepare dilute solutions of DMACA and fluorescein in the desired solvent with absorbance values typically below 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Excite the sample with a pulsed light source (picosecond laser).
-
Collect the fluorescence decay profile.
-
-
Data Analysis: Fit the fluorescence decay curve to a multi-exponential decay model to determine the fluorescence lifetime (τ).
Assessment of pH Sensitivity
Objective: To characterize the effect of pH on the fluorescence intensity of each dye.
Protocol:
-
Buffer Preparation: Prepare a series of buffers with a wide range of pH values (e.g., from pH 2 to pH 10).
-
Sample Preparation: Prepare solutions of DMACA and fluorescein in each buffer at a constant concentration.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission maximum after excitation at the excitation maximum.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The pKa can be determined from the inflection point of the resulting titration curve.
Photostability Assay
Objective: To compare the rate of photobleaching of DMACA and fluorescein.
Protocol:
-
Sample Preparation: Prepare solutions of DMACA and fluorescein with similar absorbance at their respective excitation maxima.
-
Continuous Illumination: Continuously illuminate the samples with a light source of constant intensity (e.g., the excitation source of a fluorometer or a microscope).
-
Fluorescence Monitoring: Record the fluorescence intensity of each sample at regular time intervals.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of photobleaching can be quantified by determining the half-life of the fluorescence signal.
Visualizing the Concepts
To further aid in the understanding of the molecules and processes discussed, the following diagrams are provided.
Caption: Chemical structures of this compound and Fluorescein.
Caption: A simplified Jablonski diagram illustrating the processes of fluorescence.
Conclusion
Both this compound and fluorescein are valuable fluorescent probes with distinct characteristics. Fluorescein's high quantum yield and water solubility make it a workhorse for many standard applications, while its pH sensitivity and photolability can be limiting factors. DMACA, with its blue-shifted spectrum and potentially greater photostability, offers a promising alternative, particularly for multiplexing experiments and applications requiring long-term imaging. However, the lack of comprehensive, publicly available photophysical data for DMACA necessitates that researchers perform their own characterizations using the protocols outlined in this guide to ensure its suitability for their specific experimental needs. By carefully considering the properties of each dye and conducting appropriate validation experiments, researchers can confidently select the optimal fluorescent probe to illuminate their scientific discoveries.
References
- 1. This compound | C13H13NO4 | CID 2762622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorescein [omlc.org]
- 3. PhotochemCAD | Fluorescein [photochemcad.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Labeling Efficiency of 7-Dimethylaminocoumarin-4-acetic acid (DMACA)
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern bioanalytics. 7-Dimethylaminocoumarin-4-acetic acid (DMACA), a blue-light-emitting fluorophore, offers a valuable tool for tracking and quantifying biomolecules. When activated with an N-hydroxysuccinimide (NHS) ester, DMACA readily reacts with primary amines on proteins to form stable amide bonds.[1] Validating the efficiency of this labeling reaction is critical for ensuring the accuracy and reproducibility of downstream assays, from immunoassays to fluorescence microscopy.[2]
This guide provides an objective comparison of coumarin-based dyes with other common alternatives, supported by experimental protocols and data to aid in the validation of labeling efficiency.
Performance Comparison of Amine-Reactive Dyes
| Parameter | AMCA (Coumarin) | Alexa Fluor™ 350 | DyLight™ 350 |
| Excitation Max (nm) | ~353 | 346 | 353 |
| Emission Max (nm) | ~442 | 442 | 432 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | 19,000 | 19,000 | 15,000 |
| Reactive Group | Succinimidyl Ester | Succinimidyl Ester | Succinimidyl Ester |
| Reactivity | Primary Amines (pH 7.0-9.0)[3] | Primary Amines | Primary Amines |
| Key Features | Contrasting color for multicolor applications.[4] | Bright and photostable; spectrally distinct from green fluorophores.[5] | Spectrally similar to Alexa Fluor™ 350 and AMCA.[2][6] |
Note: Data for AMCA is used as a representative for blue-fluorescent coumarin (B35378) dyes due to the lack of specific published values for DMACA-NHS.
Experimental Protocols
Accurate determination of labeling efficiency, often expressed as the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio, is essential.[2][7] Below are detailed protocols for protein labeling with an amine-reactive dye like DMACA-NHS and for the subsequent calculation of the DOL.
Protocol 1: Protein Labeling with DMACA-NHS Ester
This protocol outlines the general procedure for conjugating an NHS-ester activated coumarin dye to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (5-20 mg/mL in amine-free buffer, e.g., PBS)
-
DMACA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0[6][8]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[6]
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 5-20 mg/mL in the labeling buffer. If the protein is in a buffer containing amines (like Tris), it must be dialyzed against the labeling buffer before proceeding.[6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the DMACA-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 1-10 mg/mL stock solution.[6][8]
-
Conjugation Reaction: While gently stirring, slowly add a calculated molar excess of the dye stock solution to the protein solution. A starting point is often a 5 to 20-fold molar excess of dye to protein.[8]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.[8]
-
Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute will be the dye-protein conjugate.[6]
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's maximum absorbance wavelength (Amax).[7]
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified dye-protein conjugate at 280 nm (A280) and at the Amax of the coumarin dye (approximately 353 nm for AMCA).[4]
-
Calculate Protein Concentration: The protein concentration is calculated using the Beer-Lambert law. A correction factor (CF) is required because the dye also absorbs light at 280 nm.[7]
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm, and CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its Amax.
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz can help visualize the chemical reaction and the experimental workflow.
Caption: Covalent labeling reaction of DMACA-NHS with a protein's primary amine.
Caption: Experimental workflow for protein labeling and efficiency validation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 3. 4- 4-(Dimethylamino)phenylazo benzoic acid N-succinimidyl ester = 98.0 HPLC 146998-31-4 [sigmaaldrich.com]
- 4. AMCA-H N-succinimidyl ester | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. glenresearch.com [glenresearch.com]
A Comparative Guide to Blue Fluorescence Labeling: Alternatives to DMACA
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of an appropriate fluorescent probe is critical for acquiring high-quality, reproducible data. While 7-(Dimethylamino)coumarin-4-acetic acid (DMACA) and its derivatives have been utilized for blue fluorescence labeling, a range of alternative fluorophores offer distinct advantages in terms of brightness, photostability, and application-specific performance. This guide provides an objective comparison of DMACA and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal blue fluorescent dye for your research needs.
Quantitative Comparison of Blue Fluorescent Dyes
The performance of a fluorescent dye is characterized by several key photophysical parameters. The following table summarizes these properties for DMACA and a selection of common alternatives. "Brightness" is a calculated value (Extinction Coefficient × Quantum Yield / 1000) that provides a standardized measure of a fluorophore's intensity.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ / 1000) |
| DMACA | ~350-390 | ~440-450 | ~15,000 | ~0.9 | 13.5 |
| AMCA | 346 | 442 | 19,000 | 0.91 | 17.3 |
| DAPI (bound to dsDNA) | 358 | 461 | 27,000 | 0.92 | 24.8 |
| Hoechst 33342 (bound to dsDNA) | 350 | 461 | 40,000 | 0.4-0.8 | 16-32 |
| Pacific Blue™ | 404 | 455 | 29,500 | 0.78 | 23.0 |
| VioBlue® | 400 | 455 | - | - | Bright (Stain Index 3/5) |
| NovaFluor™ Blue 510 | 496 | 511 | - | - | Bright (Alternative to BB515) |
Note: The photophysical properties of dyes, particularly quantum yield, can be highly dependent on their local environment (e.g., solvent, conjugation to a protein, or binding to DNA). The values presented here are representative and may vary under different experimental conditions. For VioBlue® and NovaFluor™ Blue 510, specific extinction coefficient and quantum yield data are not publicly available; their brightness is represented by their performance in flow cytometry applications.
Key Alternatives to DMACA: A Detailed Look
Aminomethylcoumarin Acetate (AMCA)
AMCA is a coumarin-based dye, structurally similar to DMACA, and is one of the brightest and most photostable blue fluorophores available. It is widely used for preparing fluorescently labeled proteins and other biomolecules. Its minimal spectral overlap with green-emitting fluorophores makes it an excellent choice for multicolor imaging.
DAPI and Hoechst Dyes
DAPI (4′,6-diamidino-2-phenylindole) and Hoechst dyes (e.g., Hoechst 33342) are popular nuclear counterstains that exhibit strong blue fluorescence upon binding to the minor groove of DNA, particularly in AT-rich regions.[1] Their fluorescence is significantly enhanced upon binding to DNA, leading to a high signal-to-noise ratio for nuclear visualization. While primarily used for staining fixed cells, Hoechst 33342 is cell-permeant and can be used for live-cell imaging.[2][3][4]
Pacific Blue™
Pacific Blue™ is a bright, photostable dye that is optimally excited by the 405 nm violet laser, making it a popular choice for flow cytometry.[5] It is available as a succinimidyl ester for covalent labeling of primary amines on proteins and antibodies.
VioBlue®
VioBlue® is a coumarin-based dye developed for flow cytometry that is excited by the violet laser.[6][7] It is marketed as a superior alternative to Pacific Blue™, offering high brightness and minimal photo-induced degradation, making it also suitable for fluorescence microscopy.[7][8]
NovaFluor™ Blue 510
NovaFluor™ Blue 510 is a novel fluorescent polymer designed for flow cytometry.[2] It is excited by the 488 nm blue laser and is presented as a bright and spectrally discrete alternative to traditional organic dyes.[2][9] Its narrow emission spectrum helps to reduce spectral spillover in multicolor panels.[9]
Experimental Protocols
Detailed methodologies for key labeling and staining procedures are provided below. These protocols serve as a starting point and may require optimization for specific applications and cell types.
Protein Labeling with Succinimidyl Esters (e.g., DMACA-NHS, AMCA-NHS, Pacific Blue™-SE)
This protocol describes a general procedure for covalently labeling proteins with amine-reactive succinimidyl ester dyes.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Succinimidyl ester dye (e.g., DMACA-NHS, AMCA-NHS, Pacific Blue™-SE)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with a protein stabilizer like BSA)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the succinimidyl ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Determine Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
Cell Staining with DAPI (Fixed Cells)
This protocol is for staining the nuclei of fixed cells with DAPI.
Materials:
-
Fixed cells on a coverslip or in a microplate
-
DAPI stock solution (1-5 mg/mL in deionized water or DMF)
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
Procedure:
-
Prepare DAPI Working Solution: Dilute the DAPI stock solution in PBS to a final concentration of 1 µg/mL.
-
Permeabilization (if required): If cells were fixed with a crosslinking agent like paraformaldehyde, permeabilize them with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Staining: Remove the permeabilization buffer and add the DAPI working solution to the cells, ensuring they are completely covered. Incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells 2-3 times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filters for DAPI (Ex/Em: ~358/461 nm).
Live Cell Staining with Hoechst 33342
This protocol describes the staining of nuclei in live cells using the cell-permeant Hoechst 33342 dye.
Materials:
-
Live cells in culture medium
-
Hoechst 33342 stock solution (1 mg/mL in deionized water)
-
Culture medium
Procedure:
-
Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in pre-warmed culture medium to a final concentration of 1-5 µg/mL.
-
Staining: Replace the existing culture medium with the Hoechst 33342 staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing (Optional): The cells can be imaged directly in the staining solution. Alternatively, for reduced background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed culture medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filters for Hoechst 33342 (Ex/Em: ~350/461 nm).
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for protein labeling with a succinimidyl ester dye.
Caption: Simplified Jablonski diagram illustrating fluorescence and photobleaching.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. bu.edu [bu.edu]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. NovaFluor Blue 510 Dye | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to Fluorophore Quantum Yields: A Comparative Analysis of DMACA and Other Common Fluorophores
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence-based assays, the selection of an optimal fluorophore is paramount. A critical parameter in this decision is the fluorescence quantum yield (Φ), which quantifies the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal and enhanced sensitivity.
This guide provides a comparative overview of the quantum yield of 4-dimethylaminocinnamaldehyde (B146742) (DMACA) and other commonly used fluorophores, supported by experimental data and detailed methodologies.
Understanding DMACA's Fluorogenic Nature
Unlike traditional fluorophores that exhibit intrinsic fluorescence, DMACA is a fluorogenic compound. It only becomes significantly fluorescent upon binding to its target molecules, proanthocyanidins (B150500) (PAs). This reaction results in a new compound with distinct photophysical properties. Consequently, the quantum yield of DMACA is not a fixed value but is dependent on the specific proanthocyanidin (B93508) it interacts with and the surrounding environmental conditions. While the literature extensively describes the use of DMACA for localizing and quantifying PAs, a specific quantum yield for a DMACA-PA complex is not commonly reported.
Comparative Quantum Yield Data
The following table summarizes the quantum yields and spectral properties of a selection of frequently used fluorophores. It is important to note that the quantum yield is highly dependent on the fluorophore's environment, including the solvent, pH, and temperature. The values presented here are for specific, cited conditions and should be considered as a reference point.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| DMACA-Proanthocyanidin Complex | ~650 | ~690 | Analyte Dependent | Ethanol/Acidic medium |
| Fluorescein | 494 | 521 | 0.95 | 0.1 M NaOH |
| Rhodamine B | 554 | 576 | 0.70 | Ethanol |
| DAPI | 358 | 461 | 0.92 | Bound to DNA |
| Hoechst 33342 | 350 | 461 | 0.42 | Bound to DNA |
| Alexa Fluor 488 | 495 | 519 | 0.92 | Aqueous buffer |
| Enhanced Green Fluorescent Protein (EGFP) | 488 | 507 | 0.60 | |
| Cyanine 3 (Cy3) | 550 | 570 | ~0.15 | Aqueous buffer |
| Cyanine 5 (Cy5) | 649 | 670 | ~0.20 | Aqueous buffer |
Experimental Protocols
The most common method for determining the fluorescence quantum yield of a compound is the relative method. This involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Protocol for Relative Quantum Yield Measurement
1. Selection of a Standard:
-
Choose a standard fluorophore that absorbs and emits in a similar spectral region to the sample.
-
The quantum yield of the standard in the chosen solvent must be well-established. Common standards include quinine (B1679958) sulfate, fluorescein, and rhodamine B.
2. Preparation of Solutions:
-
Prepare a series of dilutions for both the sample and the standard in the same spectroscopic-grade solvent.
-
The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
3. Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
4. Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Ensure that the experimental settings (e.g., slit widths) are identical for all measurements.
5. Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of the resulting linear fit for each is proportional to its quantum yield.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the relative quantum yield of a fluorophore.
Caption: Workflow for relative fluorescence quantum yield determination.
Spectral Overlap of DMACA with Common Fluorophores: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorophores is paramount for designing robust and accurate fluorescence-based assays. This guide provides a comprehensive comparison of the spectral characteristics of 4-(Dimethylamino)cinnamaldehyde (DMACA) with other commonly used fluorophores, offering insights into potential spectral overlap and guidance for multicolor experimental design.
Understanding DMACA's Dual Fluorescent Nature
DMACA exhibits distinct fluorescent properties depending on its application. When used as a probe for proanthocyanidins (B150500) (PAs), it displays fluorescence in the far-red spectrum. In the context of Fluorescence Resonance Energy Transfer (FRET), DMACA can act as a blue-emitting donor. It is crucial to consider the specific context of your experiment when evaluating potential spectral overlap.
Spectral Properties of DMACA and Common Fluorophores
The following table summarizes the excitation and emission maxima of DMACA in its two primary applications alongside a selection of widely used fluorophores. This data is essential for predicting potential spectral bleed-through in multicolor imaging and for selecting appropriate filter sets.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Range | Notes |
| DMACA (as a FRET donor) | ~350[1] | ~465[1] | Blue | Can be quenched by NBD. |
| DMACA (with Proanthocyanidins) | 620 - 660[2][3] | 680 - 700[2][3] | Far-Red | Suitable for excitation with 561 nm and 633 nm lasers.[2][3] |
| DAPI | 358 | 461 | Blue | Binds to A-T rich regions of DNA. |
| Hoechst 33342 | 350 | 461 | Blue | A common nuclear counterstain. |
| FITC (Fluorescein) | 495 | 519 | Green | A widely used green fluorophore. |
| TRITC (Rhodamine) | 557 | 576 | Orange-Red | A popular red-orange fluorophore. |
| Texas Red | 589 | 615 | Red | A bright red fluorescent dye. |
| Cy3 | 550 | 570 | Orange | Commonly used in microarrays and imaging. |
| Cy5 | 649 | 670 | Far-Red | A bright fluorophore in the far-red spectrum. |
Experimental Protocol: Assessing Spectral Bleed-Through
To empirically determine the degree of spectral overlap between DMACA and another fluorophore in your specific experimental setup, it is crucial to perform a spectral bleed-through analysis. This involves imaging singly-labeled control samples.
Objective: To quantify the amount of signal from one fluorophore that is detected in the filter set intended for a second fluorophore.
Materials:
-
Your biological sample of interest
-
DMACA staining solution (prepared according to your specific application)
-
The second fluorophore of interest conjugated to a relevant antibody or probe
-
Fluorescence microscope with appropriate filter sets for both fluorophores
Methodology:
-
Prepare Control Samples:
-
Sample 1 (Unstained Control): A sample of your biological material without any fluorescent labels. This is to assess autofluorescence.
-
Sample 2 (DMACA Only): A sample stained only with DMACA.
-
Sample 3 (Second Fluorophore Only): A sample labeled only with the second fluorophore.
-
Sample 4 (Dual-Labeled Sample): A sample stained with both DMACA and the second fluorophore.
-
-
Image Acquisition:
-
For each sample, acquire images using the filter set for DMACA and the filter set for the second fluorophore.
-
Crucially, use the exact same acquisition settings (e.g., laser power, exposure time, gain) for all images taken with a specific filter set.
-
-
Analysis:
-
Assess Autofluorescence: Examine the images of the unstained control (Sample 1) in both filter channels. Significant signal indicates autofluorescence that may need to be addressed.
-
Quantify Bleed-Through from DMACA: In the image of the DMACA-only sample (Sample 2) taken with the second fluorophore's filter set, measure the fluorescence intensity. Any signal detected here is bleed-through from DMACA into the second channel.
-
Quantify Bleed-Through from the Second Fluorophore: In the image of the second fluorophore-only sample (Sample 3) taken with the DMACA filter set, measure the fluorescence intensity. This represents the bleed-through from the second fluorophore into the DMACA channel.
-
Interpret Dual-Labeled Image: Use the information from the control samples to interpret the signals in the dual-labeled sample (Sample 4). If significant bleed-through was observed, the co-localization of signals may be an artifact.
-
Visualizing Spectral Relationships and Experimental Workflows
To further aid in the conceptualization of spectral overlap and its implications in experimental design, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing spectral bleed-through between fluorophores.
Caption: FRET mechanism with DMACA as the donor fluorophore.
DMACA in Fluorescence Resonance Energy Transfer (FRET)
As a FRET donor, DMACA is excited by UV light and emits in the blue region of the spectrum. For efficient FRET to occur, the emission spectrum of the donor (DMACA) must overlap with the absorption spectrum of the acceptor molecule. A commonly used acceptor for DMACA is 7-nitrobenzo-2-oxa-1,3-diazole (NBD), which has an absorption maximum around 467 nm. This significant spectral overlap allows for efficient non-radiative energy transfer when the two molecules are in close proximity (typically 1-10 nm). When selecting an alternative FRET acceptor for DMACA, it is essential to choose a molecule with a high absorption coefficient in the 450-480 nm range.
References
A Researcher's Guide to Assessing the Stability of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both its efficacy and safety. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while insufficient or delayed release at the tumor site can compromise therapeutic benefit. This guide provides an objective comparison of ADC stabilities, focusing on the crucial role of the linker. It presents supporting experimental data, detailed methodologies for key stability-assessment experiments, and visual representations of the relevant biological pathways to inform the rational design and evaluation of next-generation ADCs.
Comparative Stability of ADC Linkers: A Quantitative Overview
The choice of linker chemistry is paramount in dictating the stability profile of an ADC. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of payload release and inherent stability characteristics.
Cleavable linkers are designed to be stable in the bloodstream and release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as acidic pH, reducing conditions, or the presence of specific enzymes.[1][2] Non-cleavable linkers , on the other hand, rely on the complete degradation of the antibody in the lysosome to release the payload, which generally results in higher plasma stability.[3]
The following tables summarize quantitative data on the in vivo and in vitro stability of various linker types.
Table 1: In Vivo Stability of Different ADC Linkers
| Linker Type | Specific Linker Example | ADC Construct | Animal Model | Stability Metric (Half-life or % Payload Loss) | Reference(s) |
| Cleavable (Enzyme-sensitive) | Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approx. 144 hours (6.0 days) | [1] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approx. 230 hours (9.6 days) | [1] | |
| VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl) | ITC6104RO | Mouse | Unstable due to susceptibility to mouse carboxylesterase 1c (Ces1c) | [1][4] | |
| EVCit (Glutamic acid–valine–citrulline) | anti-HER2-MMAF | Mouse | Almost no linker cleavage after 14-day incubation in mouse plasma | [1] | |
| VCit (Valine-citrulline) | anti-HER2-MMAF | Mouse | >95% loss of conjugated payload after 14-day incubation in mouse plasma | [1] | |
| SVCit (Serine-valine-citrulline) | anti-HER2-MMAF | Mouse | ~70% loss of conjugated payload after 14-day incubation in mouse plasma | [1] | |
| Cleavable (pH-sensitive) | Hydrazone | Not Specified | Human and Mouse | Half-life of ~2 days | [2] |
| Non-cleavable | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Trastuzumab-DM1 | Mouse | Half-life of 10.4 days | [1] |
| Novel Cleavable | OHPAS (ortho-hydroxy-protected aryl sulfate) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies | [1][4] |
| CX (Triglycyl Peptide) | Trastuzumab-DM1 | Mouse | Half-life of 9.9 days, comparable to non-cleavable SMCC | [1] |
Table 2: In Vitro Plasma Stability of a Valine-Citrulline Linker ADC
| Plasma Source | Incubation Time | % MMAE Released |
| PBS (Control) | 6 days | <1% |
| Human | 6 days | <1% |
| Cynomolgus Monkey | 6 days | <1% |
| Rat | 6 days | 2.5% |
Data adapted from a study on Ab095–vc–MMAE ADC incubated at 37°C.[5]
Key Experimental Protocols for Stability Assessment
Accurate and reproducible methods for assessing ADC stability are crucial for development and quality control. The following sections detail the protocols for two fundamental assays.
In Vitro Plasma Stability Assay using LC-MS
This assay is designed to evaluate the stability of an ADC and quantify the amount of prematurely released payload in plasma from various species.[2][5][6][7][8]
Objective: To determine the rate of payload release from an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein A or G magnetic beads for ADC capture (optional)
-
Organic solvent (e.g., acetonitrile) for protein precipitation
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Incubation: Incubate the ADC in plasma at a pre-determined concentration (e.g., 100 µg/mL) at 37°C. Include a control sample of ADC in PBS.
-
Time Points: Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 144 hours).
-
Sample Preparation for Released Payload Analysis:
-
To each plasma aliquot, add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the small molecule free payload.[1]
-
-
Sample Preparation for Drug-to-Antibody Ratio (DAR) Analysis (Optional):
-
Purify the ADC from the plasma sample using affinity capture with protein A or G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the intact ADC.
-
-
LC-MS Analysis:
-
Analyze the supernatant (for free payload) or the eluted ADC (for DAR) using a suitable LC-MS method.
-
For free payload analysis, use a standard curve of the payload to quantify its concentration.
-
For DAR analysis, deconvolution of the mass spectrum of the intact ADC will show the distribution of species with different numbers of conjugated drugs. A decrease in the average DAR over time indicates payload loss.
-
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and the distribution of different drug-loaded species in an ADC preparation. It separates molecules based on their hydrophobicity under non-denaturing conditions.[9][10][11][12]
Objective: To separate and quantify ADC species with different numbers of conjugated drugs.
Materials:
-
ADC sample
-
High-pressure liquid chromatography (HPLC) system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A (High salt): e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Low salt): e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol[13]
Protocol:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Injection and Separation: Inject the sample onto the column. The ADC species will bind to the hydrophobic stationary phase.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. As the salt concentration decreases, the ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
The chromatogram will show a series of peaks, with each peak corresponding to a different DAR species (DAR0, DAR2, DAR4, etc. for cysteine-linked ADCs).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Visualizing the ADC Journey: Signaling Pathways and Experimental Workflows
Understanding the cellular mechanisms of ADC action is crucial for interpreting stability data and designing more effective conjugates. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways and experimental workflows.
ADC Internalization and Payload Release Pathway
ADCs typically enter target cells through receptor-mediated endocytosis, primarily via the clathrin-mediated pathway.[14][15][16][17] Following internalization, the ADC is trafficked through endosomes to lysosomes, where the payload is released.[][19][20]
Caption: ADC binds to a target receptor, is internalized via clathrin-mediated endocytosis, and trafficked to the lysosome for payload release.
Experimental Workflow for In Vitro Plasma Stability
This diagram outlines the key steps in assessing the stability of an ADC in a plasma environment.
Caption: Workflow for assessing ADC stability, involving incubation in plasma, sample processing, and analysis by LC-MS.
Conclusion
The stability of an antibody-drug conjugate is a multifactorial property heavily influenced by the choice of linker. A thorough understanding and rigorous assessment of linker stability in biologically relevant matrices are essential for the development of safe and effective ADCs. This guide provides a framework for comparing different linker strategies through quantitative data and outlines the key experimental protocols required for their evaluation. By integrating these analytical approaches with an understanding of the underlying biological pathways, researchers can make more informed decisions in the design and optimization of novel ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. One moment, please... [iqbiosciences.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC Panoramic Overview- endocytosis pathway of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The endosomal-lysosomal system in ADC design and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Emerging degrader technologies engaging lysosomal pathways - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00624C [pubs.rsc.org]
Unveiling Specificity: A Comparative Guide to the Cross-Reactivity of 7-Dimethylaminocoumarin-4-acetic Acid (DMACA) Derivatives
For researchers, scientists, and drug development professionals, understanding the binding specificity of haptens is paramount in the development of robust and reliable immunoassays. This guide provides a comparative analysis of the cross-reactivity of derivatives of 7-Dimethylaminocoumarin-4-acetic acid (DMACA), a widely utilized fluorescent probe. By examining experimental data and outlining detailed protocols, this document serves as a practical resource for assay development and optimization.
The coumarin (B35378) scaffold, with its inherent fluorescence and versatile chemical functionality, is a cornerstone in the design of probes and tracers for biological assays. DMACA, in particular, has found extensive use in fluorescence polarization immunoassays (FPIAs) and other competitive binding assays due to its favorable spectral properties. However, the introduction of structural modifications to the DMACA core, often necessary for conjugation or to modulate biological activity, can significantly impact its recognition by antibodies. This guide delves into the critical aspect of cross-reactivity, offering insights into how structural changes in DMACA derivatives influence their binding affinity in a competitive immunoassay format.
Comparative Analysis of Cross-Reactivity
The cross-reactivity is calculated relative to the reference compound (Compound 1) using the formula:
Cross-Reactivity (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100
| Compound Number | Structure | IC50 (µM) | Cross-Reactivity (%) |
| 1 (Reference) | 7-hydroxy-3-(4-methoxyphenyl)coumarin | 0.5 | 100 |
| 2 | 7-hydroxy-3-phenylcoumarin | 2.5 | 20 |
| 3 | 3-(4-chlorophenyl)-7-hydroxycoumarin | 1.8 | 27.8 |
| 4 | 7-hydroxy-3-(p-tolyl)coumarin | 1.2 | 41.7 |
| 5 | 3-(4-fluorophenyl)-7-hydroxycoumarin | 2.1 | 23.8 |
Data is adapted from a study on competitive binding to MIF and is presented here as a representative example of structure-activity relationships in coumarin derivatives.
Key Observations:
-
Substitution at the 3-position: The nature of the substituent at the 3-position of the coumarin ring significantly influences binding affinity. The reference compound with a methoxy (B1213986) group at the para position of the phenyl ring exhibits the highest affinity.
-
Electron-donating vs. Electron-withdrawing groups: The presence of an electron-donating group (methoxy, methyl) at the para position of the phenyl ring generally leads to higher affinity compared to an unsubstituted phenyl ring or those with electron-withdrawing groups (chloro, fluoro).
-
Implications for DMACA Derivatives: Based on these observations, it can be hypothesized that modifications to the acetic acid side chain at the 4-position of DMACA, as well as substitutions on the dimethylamino group at the 7-position, will likely alter antibody recognition. The extent of this cross-reactivity will depend on the specific antibody and the nature of the structural changes.
Experimental Protocols
To empirically determine the cross-reactivity of DMACA derivatives, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Fluorescence Polarization Immunoassay (FPIA), must be developed. Below are detailed methodologies for key experiments.
Hapten Synthesis and Immunogen Preparation
The first step in developing an immunoassay is the synthesis of a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier protein. For DMACA, the carboxylic acid group of the acetic acid side chain is a convenient handle for conjugation.
Materials:
-
This compound (DMACA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH))
-
Dimethylformamide (DMF), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of DMACA:
-
Dissolve DMACA and NHS in anhydrous DMF.
-
Add DCC or EDC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of DMACA.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (BSA or KLH) in PBS.
-
Slowly add the activated DMACA-NHS ester solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Immunogen:
-
Remove the unconjugated hapten and byproducts by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry.
-
A Comparative Guide to 7-Dimethylaminocoumarin-4-acetic acid and its Alternatives for Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, the precise visualization and tracking of proteins and other biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool for these applications, and the choice of fluorophore can significantly impact experimental outcomes. This guide provides a comprehensive comparison of 7-Dimethylaminocoumarin-4-acetic acid (DMACA), a blue-emitting fluorophore, with its common alternatives, focusing on their performance in protein labeling applications. We present a detailed analysis of their spectral properties, conjugation chemistry, and performance characteristics, supported by experimental data to aid researchers in selecting the optimal fluorescent probe for their specific needs.
Overview of this compound (DMACA)
This compound is a fluorescent dye belonging to the coumarin (B35378) family, characterized by its excitation in the ultraviolet (UV) range and emission of blue light.[1] Its carboxylic acid group allows for conjugation to biomolecules, typically through the formation of an active ester, most commonly an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on proteins.[1]
Performance Comparison of Fluorescent Probes
To facilitate an objective comparison, the following table summarizes the key photophysical and chemical properties of DMACA and two widely used alternatives: 7-amino-4-methylcoumarin-3-acetic acid (AMCA) and Alexa Fluor 350.
| Property | This compound (DMACA) | 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | Alexa Fluor 350 |
| Excitation Max (nm) | ~350[2] | ~354[3] | ~346[4] |
| Emission Max (nm) | ~440 | ~440[3] | ~442[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not widely reported | Not widely reported | ~19,000[4] |
| Quantum Yield | Not widely reported for protein conjugates | Not widely reported for protein conjugates | High, but value varies with conjugate[4] |
| Reactive Form | Succinimidyl Ester (SE) | N-hydroxysuccinimide (NHS) ester[1] | Succinimidyl Ester (SE)[5] |
| Target Functional Group | Primary amines (e.g., lysine (B10760008) residues) | Primary amines (e.g., lysine residues)[1] | Primary amines (e.g., lysine residues)[5] |
| Photostability | Moderate (typical for coumarin dyes) | Moderate (typical for coumarin dyes) | High[6][7] |
Experimental Protocols
Protein Labeling with Succinimidyl Esters (General Protocol)
The following protocol provides a general framework for labeling proteins with amine-reactive succinimidyl esters of DMACA, AMCA, or Alexa Fluor 350. Optimization of the dye-to-protein molar ratio is recommended for each specific protein and application.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
DMACA-SE, AMCA-NHS, or Alexa Fluor 350-SE
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer prior to labeling.[1]
-
Prepare Dye Stock Solution: Allow the vial of the succinimidyl ester to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[8]
-
Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is common.[1] Incubate the reaction for 1 hour at room temperature, protected from light.[8]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[8]
-
Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated to each protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm and at the absorbance maximum of the dye.
Applications of DMACA
While detailed quantitative data for DMACA is less abundant in the literature compared to more modern dyes, it has been utilized in several areas:
-
Fluorescent Labeling of Peptides and Proteins: The primary application of DMACA is the covalent labeling of biomolecules to enable their detection and visualization in various assays.
-
Enzyme Substrate Development: Coumarin derivatives, in general, are used to create fluorogenic substrates for detecting enzyme activity. The fluorescence of the coumarin is often quenched until the substrate is cleaved by a specific enzyme, resulting in a measurable increase in fluorescence.
Alternatives to DMACA
Alexa Fluor 350
Alexa Fluor 350 is a sulfonated coumarin derivative that offers significant advantages over traditional coumarin dyes like DMACA and AMCA.[6] Its sulfonation increases its water solubility and photostability.[7][9] Protein conjugates of Alexa Fluor 350 are generally brighter and more photostable than those of AMCA.[5][6]
7-Amino-4-methylcoumarin-3-acetic acid (AMCA)
AMCA is another blue-emitting coumarin dye that is spectrally similar to DMACA. It is also used in its NHS ester form for labeling primary amines.[1] While a widely used traditional blue fluorophore, it shares the limitations of moderate photostability common to many coumarin derivatives.
Visualizing Experimental Workflows
To illustrate the logical flow of a typical protein labeling experiment and the decision-making process for selecting a fluorescent dye, the following diagrams are provided.
Caption: A generalized workflow for labeling proteins with amine-reactive fluorescent dyes.
Caption: A decision tree for selecting a blue-emitting fluorescent dye for protein labeling.
Conclusion
The selection of a fluorescent probe is a critical step in experimental design. While this compound (DMACA) and its close relative AMCA have been foundational blue fluorescent dyes, modern alternatives like Alexa Fluor 350 offer superior performance in terms of brightness and photostability. For applications demanding high sensitivity and prolonged imaging, Alexa Fluor 350 is the recommended choice. However, for less demanding applications or where cost is a primary concern, DMACA and AMCA can still be viable options. Researchers should carefully consider the specific requirements of their experiments, including the nature of the target biomolecule, the detection instrumentation, and the desired level of performance, to make an informed decision on the most appropriate fluorescent label.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 3. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 4. Alexa Fluor 350 | Benchchem [benchchem.com]
- 5. ulab360.com [ulab360.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. biotium.com [biotium.com]
- 9. Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes [biosyn.com]
A Comparative Performance Analysis of DMACA and NBD-F in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorescent Probe
In the realm of biological research and drug development, the selection of an appropriate fluorescent probe is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of the performance of two popular fluorescent probes, 4-(Dimethylamino)cinnamaldehyde (DMACA) and 4-Fluoro-7-nitrobenzofurazan (NBD-F), in three widely used biological buffers: Phosphate-Buffered Saline (PBS), Tris buffer, and HEPES buffer. This analysis, supported by detailed experimental protocols, aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Executive Summary
This guide presents a comparative evaluation of DMACA and NBD-F based on key performance indicators: fluorescence quantum yield, photostability, chemical stability, and reactivity with common biomolecules. While both probes offer utility in biological labeling and detection, their performance characteristics vary significantly depending on the chemical environment provided by the biological buffer. This can have profound implications for experimental design and data interpretation.
Performance Comparison in Biological Buffers
To provide a clear and objective comparison, the following tables summarize the expected performance of DMACA and NBD-F in PBS, Tris, and HEPES buffers. It is important to note that while some data is available in the scientific literature, direct comparative studies under identical conditions are limited. Therefore, the quantitative data presented below is based on a combination of existing literature and extrapolated performance based on the known chemical properties of the probes and buffers. Detailed experimental protocols are provided in the subsequent sections to enable researchers to generate precise comparative data for their specific experimental setups.
Table 1: Fluorescence Quantum Yield (Φ) of DMACA vs. NBD-F in Different Biological Buffers
| Fluorescent Probe | PBS (pH 7.4) | Tris (pH 7.4) | HEPES (pH 7.4) |
| DMACA | Moderate | Moderate to High | Moderate |
| NBD-F | Low to Moderate[1] | Low to Moderate | Low to Moderate |
Note: The quantum yield of DMACA is highly dependent on its local environment and substrate binding due to its intramolecular charge transfer (ICT) properties[2]. The values for NBD-F can also be influenced by conjugation to biomolecules.
Table 2: Photostability of DMACA vs. NBD-F in Different Biological Buffers
| Fluorescent Probe | PBS (pH 7.4) | Tris (pH 7.4) | HEPES (pH 7.4) |
| DMACA | High[2][3] | High | High |
| NBD-F | Moderate | Moderate | Moderate |
Note: DMACA has demonstrated superior photostability compared to other dyes like Calcofluor White[2].
Table 3: Chemical Stability of DMACA vs. NBD-F in Different Biological Buffers (24h at Room Temperature)
| Fluorescent Probe | PBS (pH 7.4) | Tris (pH 7.4) | HEPES (pH 7.4) |
| DMACA | Stable | Stable | Stable |
| NBD-F | Stable | Potentially Reactive | Stable |
Note: The primary amine in Tris buffer could potentially react with NBD-F over extended periods, although this is less likely at neutral pH.
Table 4: Reactivity of DMACA and NBD-F with Biomolecules in Different Buffers
| Fluorescent Probe | Biomolecule | PBS (pH 7.4) | Tris (pH 7.4) | HEPES (pH 7.4) |
| DMACA | Proteins (e.g., BSA) | Low (non-covalent) | Low (non-covalent) | Low (non-covalent) |
| DNA (e.g., ct-DNA) | Low (non-covalent) | Low (non-covalent) | Low (non-covalent) | |
| NBD-F | Proteins (e.g., BSA) | High (covalent with amines)[4] | High (covalent with amines) | High (covalent with amines) |
| DNA (e.g., ct-DNA) | Low | Low | Low |
Note: NBD-F is a well-established reagent for labeling primary and secondary amines in proteins[4]. DMACA's interaction with biomolecules is primarily non-covalent and based on environmental sensitivity.
Experimental Protocols
To facilitate a direct and robust comparison of DMACA and NBD-F, the following detailed experimental protocols are provided.
Protocol 1: Determination of Fluorescence Quantum Yield
This protocol outlines the relative method for determining the fluorescence quantum yield of a test sample by comparison to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
DMACA and NBD-F stock solutions (e.g., 1 mM in DMSO)
-
Biological buffers: PBS (pH 7.4), Tris-HCl (pH 7.4), HEPES (pH 7.4)
-
Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Prepare a series of dilutions of both the standard and the fluorescent probes (DMACA and NBD-F) in each of the three biological buffers. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the spectrofluorometer, with the same excitation wavelength used for the absorbance measurements. Record the integrated fluorescence intensity (area under the emission curve).
-
Plot a graph of integrated fluorescence intensity versus absorbance for the standard and for each probe in each buffer.
-
Calculate the gradient (slope) of the linear portion of each plot.
-
Calculate the quantum yield (Φ) of the test probe using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
where η is the refractive index of the solvent.
Workflow for Quantum Yield Determination
Caption: Workflow for determining fluorescence quantum yield.
Protocol 2: Assessment of Photostability
This protocol describes a method to evaluate the photostability of DMACA and NBD-F in different biological buffers by monitoring the decrease in fluorescence intensity upon continuous illumination.
Materials:
-
Spectrofluorometer with a time-drive mode or a confocal microscope with a time-lapse imaging function.
-
Solutions of DMACA and NBD-F in each biological buffer at a concentration that gives a strong initial fluorescence signal.
-
Cuvette or microscope slide.
Procedure:
-
Place the sample in the spectrofluorometer or on the microscope stage.
-
Record the initial fluorescence intensity (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light source.
-
Record the fluorescence intensity (I) at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time for each probe in each buffer.
-
Compare the photobleaching decay curves. A slower decay indicates higher photostability. The photobleaching half-life (t₁/₂) can be calculated as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Experimental Setup for Photostability Assay
Caption: Experimental setup for photostability assessment.
Protocol 3: Evaluation of Chemical Stability
This protocol details a method to assess the chemical stability of DMACA and NBD-F in the different biological buffers over time.
Materials:
-
Solutions of DMACA and NBD-F in each biological buffer.
-
UV-Vis Spectrophotometer or HPLC system with a UV detector.
-
Incubator or water bath set to a controlled temperature (e.g., 25°C or 37°C).
Procedure:
-
Prepare solutions of each fluorescent probe in each of the three biological buffers.
-
Measure the initial absorbance or peak area (A₀) at time t=0 using a spectrophotometer or HPLC.
-
Incubate the solutions at the chosen temperature, protected from light.
-
At specified time points (e.g., 1, 6, 12, and 24 hours), take an aliquot of each solution and measure the absorbance or peak area (At).
-
Calculate the percentage of the remaining probe at each time point: (% Remaining = (At / A₀) × 100).
-
Plot the percentage of remaining probe versus time for each condition. A slower decline indicates greater chemical stability.
Workflow for Chemical Stability Testing
References
Safety Operating Guide
Proper Disposal of 7-Dimethylaminocoumarin-4-acetic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 7-Dimethylaminocoumarin-4-acetic acid is paramount for laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this fluorescent probe effectively. Adherence to these protocols will help mitigate risks and ensure that all handling and disposal actions are in accordance with established safety standards.
Key Disposal and Safety Parameters
The following table summarizes the critical information for the safe handling and disposal of this compound. This data is compiled from safety data sheets and established laboratory safety protocols.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [1][2] |
| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [1][2] |
| Accidental Release | Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Prevent product from entering drains. | [1][3] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [1][2] |
| Disposal Method | Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. | [3] |
| Environmental Precautions | Should not be released into the environment. Do not allow to enter drains, waterways, or soil. | [1][3] |
| Regulatory Compliance | Observe all federal, state, and local regulations when disposing of the substance. | [3] |
Detailed Disposal Protocol
The proper disposal of this compound should be treated as a critical laboratory procedure. The following steps provide a detailed methodology for its safe disposal.
-
Waste Segregation: All materials contaminated with this compound, including unused product, contaminated personal protective equipment, and cleaning materials, must be segregated from general laboratory waste. These items should be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the waste was first added to the container.
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent environmental release in case of a leak.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. The recommended disposal method is incineration in a facility equipped to handle chemical waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Dimethylaminocoumarin-4-acetic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with 7-Dimethylaminocoumarin-4-acetic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₄[1][2][3][4] |
| Molecular Weight | 247.25 g/mol [2][3] |
| CAS Number | 80883-54-1[2][4][5] |
| Appearance | Powder/Solid |
| Storage Temperature | 4°C, protect from light[4] or -20°C to -80°C for long-term storage of solutions[6] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for operations with a higher risk of splashing. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | To prevent inhalation of the powder. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Follow this procedural guidance for the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
-
Handling the Solid Compound :
-
Wear all required PPE (gloves, eye protection, lab coat, and respiratory protection).
-
Carefully weigh the required amount of the compound on a tared weigh boat or paper. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
In Case of a Spill :
-
For a small dry spill, carefully sweep or vacuum the material and place it into a sealed container for disposal. Avoid generating dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area of the spill.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[7]
-
Disposal Plan
All waste containing this compound must be handled as chemical waste.
-
Solid Waste : Collect any solid waste, including contaminated PPE (gloves, weigh boats), in a clearly labeled, sealed container.
-
Liquid Waste : Collect solutions in a labeled, sealed waste container. Do not pour down the drain.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C13H13NO4 | CID 2762622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 7-(Dimethylamino)coumarin-4-acetic acid | CAS#:80883-54-1 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
